molecular formula C13H17NO4 B558675 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid CAS No. 81196-09-0

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Cat. No.: B558675
CAS No.: 81196-09-0
M. Wt: 251,28 g/mole
InChI Key: ZXYKUPPWJMOKGE-UHFFFAOYSA-N
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Description

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251,28 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKUPPWJMOKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385008
Record name {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81196-09-0
Record name {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, commonly referred to as Boc-4-aminophenylacetic acid, is a vital intermediate in organic and medicinal chemistry.[1][2] Its structure incorporates a phenylacetic acid moiety and an amine protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and modulates its reactivity, making it a crucial building block in the synthesis of complex, biologically active molecules, including pharmaceuticals like analgesics and anti-inflammatory drugs, as well as in solid-phase peptide synthesis.[1] This guide details the primary synthesis pathway, experimental protocols, and key data associated with its preparation.

Primary Synthesis Pathway: N-Boc Protection

The most common and efficient method for synthesizing this compound is through the direct N-protection of the amino group of 4-aminophenylacetic acid.[3][4] This reaction involves treating the starting amine with di-tert-butyl dicarbonate ((Boc)₂O), a standard reagent for introducing the Boc group.[4][5] The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride and to neutralize acidic byproducts.[3]

The general transformation is as follows:

  • Starting Material: 4-Aminophenylacetic acid

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

  • Conditions: Basic conditions, typically at room temperature or with moderate heating.[3]

Various solvents and bases can be employed, offering flexibility to optimize the reaction based on laboratory conditions and scale.[3] Common solvent systems include aqueous dioxane, tetrahydrofuran (THF), or acetonitrile.[3][6]

G Synthesis Pathway of Boc-4-aminophenylacetic acid cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaOH, Et₃N) Solvent (e.g., Dioxane/Water) Room Temperature 4-Aminophenylacetic_acid->Reagents Boc_acid This compound Reagents->Boc_acid N-Boc Protection

Figure 1. Reaction scheme for the N-Boc protection of 4-aminophenylacetic acid.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-tert-butoxycarbonylation of 4-aminophenylacetic acid.

Materials:

  • 4-Aminophenylacetic acid (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • 1,4-Dioxane

  • Water (distilled or deionized)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution or 1N HCl

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminophenylacetic acid (1 equiv.) and a base such as sodium hydroxide or triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of 1,4-dioxane and water.[6]

  • Reagent Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.). The reaction mixture may become homogeneous over time.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting amine.[6] The reaction can be gently heated (e.g., to 40°C) to increase the rate of conversion.[3]

  • Work-up (Quenching & Extraction):

    • Dilute the reaction mixture with water.[6]

    • Perform an initial extraction with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[6]

    • Carefully acidify the remaining aqueous layer to a pH of approximately 3-4 using a 5% citric acid solution or cold 1N HCl.[6] The product should precipitate out of the solution.

    • Extract the acidified aqueous layer three times with ethyl acetate to recover the product.[6]

  • Isolation and Purification:

    • Combine the organic extracts from the previous step.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Product: The resulting product, this compound, is typically a white crystalline powder.[1] If necessary, it can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.[6]

Quantitative Data and Physical Properties

The synthesis generally proceeds in high yield, and the final product can be obtained with high purity.

ParameterTypical ValueSource
Molecular Formula C₁₃H₁₇NO₄[1][7]
Molecular Weight 251.28 g/mol [1][7]
Appearance White crystalline powder[1]
Purity ≥ 99% (by HPLC)[1]
Yield Excellent yields are typically achieved[6]
Melting Point 147-152 °C[1]
Storage Conditions Store at 0-8 °C[1]

Alternative Synthetic Considerations

While direct Boc-protection of 4-aminophenylacetic acid is standard, the starting material itself can be synthesized via several routes. A common laboratory and industrial preparation involves the reduction of 4-nitrophenylacetic acid.[8][9] This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over palladium on carbon) or using reducing agents like iron powder in acetic acid, which can provide yields up to 95%.[8][10][11]

G Synthesis of 4-Aminophenylacetic Acid Precursor 4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid Reduction Reduction (e.g., Fe/Acetic Acid or H₂/Pd-C) Yield: ~95% 4-Nitrophenylacetic_acid->Reduction 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Reduction->4-Aminophenylacetic_acid

Figure 2. Common pathway for the synthesis of the precursor, 4-aminophenylacetic acid.

This two-step sequence (reduction followed by Boc protection) provides a complete pathway to the target molecule from a more readily available nitro-substituted precursor. The choice of pathway often depends on the cost and availability of the starting materials.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-4-aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-4-aminophenylacetic acid (Boc-4-aminophenylacetic acid) is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a phenylacetic acid moiety, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. This unique combination of features makes it a valuable building block in various applications, including peptide synthesis, drug discovery, and the development of specialty chemicals.[1] The Boc protecting group provides stability and allows for controlled reactions, making it an important intermediate in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the known physicochemical properties of Boc-4-aminophenylacetic acid, details experimental protocols for their determination, and illustrates a logical workflow for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of Boc-4-aminophenylacetic acid is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and may vary from empirically measured values.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₄[1][2]
Molecular Weight 251.28 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 147-152 °C[1]
Boiling Point 417.6 °C at 760 mmHg (Calculated)[2]
pKa 4.37 ± 0.10 (Predicted)[2]
Solubility Favorable solubility and reactivity noted, but quantitative data is not readily available.[1]
LogP Not experimentally determined. A predicted XLogP3 value for the parent compound, 4-aminophenylacetic acid, is 0.9.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Boc-4-aminophenylacetic acid are outlined below. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, powdered Boc-4-aminophenylacetic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Determination of Solubility

Solubility is a crucial parameter for any compound intended for biological or chemical applications.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of relevant solvents should be tested, including water, buffers at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate).

  • Procedure:

    • An excess amount of Boc-4-aminophenylacetic acid is added to a known volume of the selected solvent in a sealed vial.

    • The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of Boc-4-aminophenylacetic acid in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of Boc-4-aminophenylacetic acid is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).

  • Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator are used.

  • Procedure:

    • The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is measured after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption and distribution.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Procedure:

    • A known amount of Boc-4-aminophenylacetic acid is dissolved in one of the phases (e.g., the aqueous phase).

    • A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

    • The mixture is agitated until equilibrium is reached (typically for several hours).

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of the partition coefficient.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of Boc-4-aminophenylacetic acid.

Physicochemical_Characterization_Workflow start Start: Boc-4-aminophenylacetic Acid Sample identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity Assessment (HPLC, Elemental Analysis) identity->purity solid_state Solid-State Properties purity->solid_state solution_properties Solution Properties purity->solution_properties stability Stability Assessment purity->stability melting_point Melting Point solid_state->melting_point dsc DSC/TGA solid_state->dsc xrd X-ray Diffraction solid_state->xrd data_analysis Data Analysis & Reporting melting_point->data_analysis dsc->data_analysis xrd->data_analysis solubility Solubility Determination (Aqueous & Organic Solvents) solution_properties->solubility pka pKa Determination solution_properties->pka logp LogP Determination solution_properties->logp solubility->data_analysis pka->data_analysis logp->data_analysis ph_stability pH Stability stability->ph_stability thermal_stability Thermal Stability stability->thermal_stability ph_stability->data_analysis thermal_stability->data_analysis

Caption: Logical workflow for the physicochemical characterization of Boc-4-aminophenylacetic acid.

Conclusion

References

A Comprehensive Technical Guide to 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81196-09-0

This technical guide provides an in-depth overview of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a pivotal building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in peptide synthesis and as a pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

This compound, commonly known as Boc-4-aminophenylacetic acid, is a derivative of phenylacetic acid featuring a tert-Butoxycarbonyl (Boc) protecting group on the amino moiety. This protecting group is instrumental in multi-step organic syntheses, particularly in peptide chemistry, where it prevents unwanted side reactions of the amine.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for understanding the compound's behavior in various solvents and reaction conditions.

PropertyValueReference
CAS Number 81196-09-0[3]
Molecular Formula C₁₃H₁₇NO₄[3]
Molecular Weight 251.28 g/mol [3]
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid[3]
Appearance White to off-white powder-
Melting Point 201 °C (decomposes)
Solubility Soluble in methanol, ethanol, and other polar organic solvents.-
InChI InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)[3]
InChIKey ZXYKUPPWJMOKGE-UHFFFAOYSA-N[3]
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O[3]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Representative data is summarized in Table 2.

Spectrum TypeKey Peaks/SignalsReference
¹³C NMR Spectral data available.[3]
GC-MS Mass spectrometry data available.[3]
IR (Infrared) Characteristic peaks for C=O (carbonyl) of the carboxylic acid and carbamate, N-H stretching, and aromatic C-H stretching are expected.-

Synthesis and Applications

This compound is a valuable intermediate, primarily utilized in the synthesis of complex organic molecules and peptides.[4]

Synthesis

The synthesis of this compound typically involves the protection of the amino group of 4-aminophenylacetic acid with a tert-Butoxycarbonyl (Boc) group. A general synthetic workflow is depicted below.

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Protection Boc Protection 4-Aminophenylacetic_acid->Protection Boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_anhydride->Protection Target_Compound This compound Protection->Target_Compound

General synthetic workflow for the target compound.

A plausible synthetic route involves the reaction of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Applications in Drug Discovery and Peptide Synthesis

The presence of both a carboxylic acid and a protected amine makes this compound an ideal building block for solid-phase peptide synthesis (SPPS).[1][2] The Boc protecting group is stable under the conditions required for peptide coupling but can be readily removed with mild acid, allowing for the sequential addition of amino acids to a growing peptide chain.[5]

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it is a key component in the preparation of C5a receptor (C5aR) antagonists, which are being investigated for their anti-inflammatory properties.[6] Derivatives of phenylacetic acid are also explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Boc Protection of 4-Aminophenylacetic Acid

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-Aminophenylacetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve 4-aminophenylacetic acid in an aqueous solution of sodium hydroxide and 1,4-dioxane.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The following workflow illustrates the use of this compound as a building block in Boc-based SPPS.

G Start Resin Support Deprotection1 Deprotection of Resin Start->Deprotection1 1. Coupling1 Couple First Amino Acid Deprotection1->Coupling1 2. Deprotection2 Boc Deprotection (TFA) Coupling1->Deprotection2 3. Coupling2 Couple Boc-4-aminophenylacetic acid Deprotection2->Coupling2 4. Deprotection3 Boc Deprotection (TFA) Coupling2->Deprotection3 5. Coupling3 Couple Next Amino Acid Deprotection3->Coupling3 6. Repeat cycle Cleavage Cleavage from Resin (HF) Coupling3->Cleavage 7. Purification Purification (HPLC) Cleavage->Purification 8. Final_Peptide Final Peptide Purification->Final_Peptide 9. G cluster_building_block Core Building Block cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Target_Compound This compound Intermediate Key Intermediate Target_Compound->Intermediate Incorporation Final_Compound Final Compound Library Intermediate->Final_Compound Derivatization Screening High-Throughput Screening Final_Compound->Screening Hit_Compound Hit Compound Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

References

A Technical Guide to the Structure Elucidation of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Accurate structural confirmation is paramount for its application in research and development.

Compound Identification

  • IUPAC Name: this compound[1]

  • CAS Number: 71799-56-7

  • Molecular Formula: C₁₃H₁₇NO₄[1]

  • Molecular Weight: 251.28 g/mol [1]

  • Chemical Structure: Chemical structure of this compound

    Image Source: PubChem CID 2824993

Spectroscopic Data for Structure Confirmation

The primary methods for the structure elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The expected data from these analyses for the target compound are summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet, broad1H-COOH
~9.2Singlet1H-NH-
~7.3Doublet2HAr-H (ortho to -NHBoc)
~7.1Doublet2HAr-H (ortho to -CH₂COOH)
~3.5Singlet2H-CH₂-
~1.5Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~172-COOH
~153-NH-C =O
~137Ar-C (para to -CH₂COOH)
~131Ar-C (para to -NHBoc)
~130Ar-CH (ortho to -CH₂COOH)
~119Ar-CH (ortho to -NHBoc)
~80-C (CH₃)₃
~40-C H₂-
~28-C(C H₃)₃

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-2400BroadO-H stretch (Carboxylic acid)
~3350MediumN-H stretch (Amide)
~2980Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Amide I)
~1600, ~1510MediumC=C stretch (Aromatic)
~1530MediumN-H bend (Amide II)
~1240, ~1160StrongC-O stretch

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)IonDescription
252.1230[M+H]⁺Protonated molecule
274.1050[M+Na]⁺Sodium adduct
250.1085[M-H]⁻Deprotonated molecule
196.0712[M+H-C₄H₈]⁺Loss of isobutylene from the Boc group
152.0712[M+H-C₅H₉O₂]⁺Loss of the entire Boc group

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1. NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Complete dissolution is ensured by gentle vortexing.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: A standard pulse-acquire sequence is used. Typically, 16-32 scans are acquired with a relaxation delay of 1-2 seconds.

    • Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.

    • Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, which is referenced to the solvent signal.

3.2. FTIR Spectroscopy

  • Sample Preparation: The analysis is performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples. A small amount of the powdered sample is placed directly onto the ATR crystal.

  • Instrumentation: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is placed on the crystal, and firm, even pressure is applied using the instrument's pressure clamp to ensure good contact.

    • The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

3.3. Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition (ESI-MS):

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The analysis is performed in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

    • For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

  • Data Processing: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ions and to identify the fragmentation patterns, which are then correlated with the proposed chemical structure.

Workflow and Logical Relationships

The process of structure elucidation follows a logical workflow, beginning with sample preparation and culminating in the final confirmation of the chemical structure.

Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Dilute Dilute in HPLC-grade Solvent (MS) Sample->Dilute Powder Use as Powder (FTIR) Sample->Powder NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR MS High-Resolution MS & MS/MS Dilute->MS FTIR FTIR-ATR Spectroscopy Powder->FTIR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Characteristic Absorption Bands FTIR->FTIR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structure Confirmed NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

References

In-depth Technical Guide to Boc-protected 4-aminophenylacetic acid: Spectral Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols for Boc-protected 4-aminophenylacetic acid (tert-butyl (4-(carboxymethyl)phenyl)carbamate). This compound is a valuable intermediate in pharmaceutical and medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. This document presents its key spectral characteristics—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—in a clear, tabular format for easy reference and comparison. Detailed experimental procedures for its synthesis and spectral analyses are also provided to facilitate its application in research and development.

Physicochemical Properties

PropertyValueReference
CAS Number 81196-09-0[1]
Molecular Formula C₁₃H₁₇NO₄[1]
Molecular Weight 251.28 g/mol [1]
Melting Point 147-152 °C[1]
Appearance White crystalline powder[1]

Spectral Data

The following tables summarize the key spectral data for Boc-protected 4-aminophenylacetic acid. For comparison, data for the related compound, methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate, is also included where available.

¹H NMR Spectral Data
Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
C(CH₃)₃~1.5Singlet-
CH₂~3.5Singlet-
Ar-H~7.2-7.4Multiplet-
NH~9.3Singlet (broad)-
COOH~12.0Singlet (broad)-

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data
Assignment Chemical Shift (δ ppm)
C(CH₃)₃~28.3
C (CH₃)₃~80.5
CH₂~40.5
Aromatic CH~118.0, 130.0
Aromatic C-N~137.0
Aromatic C-C~132.0
C=O (Boc)~153.0
C=O (Acid)~173.0

Note: Predicted values based on typical chemical shifts for similar structures and data from related compounds.[2][3][4]

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment
~3350Strong, BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~2980-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Amide - Boc)
~1600, ~1520MediumC=C stretch (Aromatic)
~1240, ~1160StrongC-O stretch (Carbamate)

Note: Predicted values based on typical IR absorption frequencies for the functional groups present.[5][6][7]

Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
251Moderate[M]⁺ (Molecular Ion)
195High[M - C₄H₈]⁺ (Loss of isobutylene)
151High[M - Boc]⁺ (Loss of Boc group)
106Moderate[C₇H₆O]⁺

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways for Boc-protected amines. The mass spectrum of the related methyl ester shows a top peak at m/z 209.[8]

Experimental Protocols

Synthesis of Boc-protected 4-aminophenylacetic acid

This protocol describes the synthesis of Boc-protected 4-aminophenylacetic acid from 4-aminophenylacetic acid.

Materials:

  • 4-Aminophenylacetic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenylacetic acid in a suitable solvent such as a mixture of water and dioxane or THF.

  • Add a base, such as triethylamine or sodium bicarbonate, to the solution to neutralize the carboxylic acid and deprotonate the ammonium group.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield Boc-protected 4-aminophenylacetic acid as a white crystalline solid.[9][10][11]

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record the spectra on a 400 MHz or higher NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Obtain the mass spectrum using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

  • The data will provide the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Boc-protected 4-aminophenylacetic acid.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Start Materials: 4-Aminophenylacetic acid, (Boc)₂O, Base, Solvent reaction Boc Protection Reaction start->reaction 1. Dissolution & Cooling workup Aqueous Workup & Extraction reaction->workup 2. Reaction Monitoring (TLC) purification Purification (Recrystallization) workup->purification 3. Isolation of Crude Product product Final Product: Boc-4-aminophenylacetic acid purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms spectral_data Spectral Data Tables nmr->spectral_data ir->spectral_data ms->spectral_data

Caption: Experimental workflow for the synthesis and characterization of Boc-4-aminophenylacetic acid.

References

An In-depth Technical Guide to the Solubility of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from structurally similar molecules and general principles of solubility for Boc-protected amino acids to offer a robust predictive analysis. This guide also includes a detailed experimental protocol for determining solubility and visual diagrams to illustrate key concepts and workflows.

Core Concept: Predicting Solubility

The solubility of this compound is governed by the interplay of its distinct structural features: the phenylacetic acid backbone and the tert-Butoxycarbonyl (Boc) protecting group. The phenyl ring introduces hydrophobicity, while the carboxylic acid group provides a site for hydrogen bonding, enhancing solubility in polar solvents. The bulky, nonpolar Boc group can sterically hinder solvation and decrease solubility in highly polar, aqueous environments, but it can also improve solubility in less polar organic solvents compared to the unprotected amine.

Predicted Solubility Profile

Solvent CategorySolventPhenylacetic Acid (g/kg solvent) @ 20°C[2]p-Aminophenylacetic Acid (g/kg solvent) @ 20°C[2]Predicted Solubility of this compoundRationale for Prediction
Polar Protic Methanol215421.0High The carboxylic acid group will interact favorably with methanol. The Boc group is also known to be soluble in methanol.
Ethanol165510.3High Similar to methanol, ethanol is a good hydrogen bond donor and acceptor, promoting dissolution.
2-Propanol12904.8Moderate to High Solubility is expected to decrease slightly with increasing alkyl chain length of the alcohol.
Polar Aprotic Acetone18562.6High The polarity of acetone and its ability to accept hydrogen bonds will facilitate the dissolution of the carboxylic acid moiety.
Ethyl Acetate8171.1Moderate Lower polarity compared to acetone may result in reduced, but still significant, solubility.
Dimethylformamide (DMF)--High Boc-protected amino acids are typically very soluble in DMF.[1][3]
Dimethyl Sulfoxide (DMSO)--High DMSO is a strong organic solvent capable of dissolving many challenging compounds, including Boc-protected amino acids.[1]
Nonpolar Aprotic Dichloromethane (DCM)--Moderate to High Generally a good solvent for Boc-protected compounds.[1][3]
Toluene4130.02Low to Moderate The aromatic ring will have favorable interactions, but the polar groups will limit overall solubility.
Chloroform-0.02Low to Moderate Similar to toluene, the polarity mismatch with the carboxylic acid and amino groups will limit solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. A visible excess of solid should remain at the bottom of the vial.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the solute in the solution should not change significantly between later time points.

  • Sample Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) without disturbing the pellet.

  • Quantification:

    • Dilute the collected supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

Visualizations

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze via HPLC/UV-Vis F->G H Calculate solubility from calibration curve G->H G cluster_features Structural Features cluster_properties Solubility Influence compound This compound phenyl Phenylacetic Acid Moiety compound->phenyl boc Boc Group compound->boc hydrophobic Hydrophobic Character (Favorable in nonpolar solvents) phenyl->hydrophobic h_bond Hydrogen Bonding (Carboxylic Acid) (Favorable in polar protic solvents) phenyl->h_bond nonpolar_bulky Nonpolar & Bulky (Favorable in less polar organic solvents) boc->nonpolar_bulky

References

A Comprehensive Technical Guide to 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid, a key building block in medicinal chemistry and pharmaceutical development. This document details its commercial availability from various suppliers, provides a detailed experimental protocol for its synthesis, and explores its applications in the design and synthesis of therapeutic agents.

Commercial Availability and Suppliers

This compound, also known by its CAS Number 81196-09-0, is readily available from a range of chemical suppliers. The following table summarizes key information from several vendors to facilitate procurement for research and development purposes.

SupplierProduct Number/Catalog No.PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Notes
ChemUniverse P7883497%81196-09-0C13H17NO4251.28-
BLDpharm --81196-09-0C13H17NO4251.28Offers cold-chain transportation.
Crysdot LLC CD1209156995+%251643-18-2 (for a related methyl-amino derivative)C14H19NO4265.31Note: This is a closely related derivative.
MySkinRecipes #5051198%71420-92-3 (for a related aminomethyl derivative)C14H19NO4265.31Note: This is a closely related isomer.
Chem-Impex -----Describes the compound as a key intermediate for analgesics and anti-inflammatory drugs.[1]

Note: Purity levels and available quantities may vary. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 4-aminophenylacetic acid using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This procedure is a standard method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a primary amine.

Experimental Protocol: N-Boc Protection of 4-Aminophenylacetic Acid

Materials:

  • 4-Aminophenylacetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until it is completely dissolved. The base is crucial for deprotonating the amino group, facilitating its nucleophilic attack on the Boc-anhydride.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent. Add water to the residue and wash with a nonpolar organic solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O and other nonpolar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.

  • Isolation of Product: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid Reaction_Vessel Reaction at Room Temperature 4-Aminophenylacetic_Acid->Reaction_Vessel Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction_Vessel Base Base (e.g., NaHCO₃) Base->Reaction_Vessel Solvent Solvent (Dioxane/Water) Solvent->Reaction_Vessel Quenching Quenching & Solvent Removal Reaction_Vessel->Quenching Reaction Completion Extraction Acidification & Extraction Quenching->Extraction Purification Drying & Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility stems from the presence of two key functional groups: a carboxylic acid and a Boc-protected amine.

The Boc protecting group is crucial in multi-step syntheses, particularly in peptide synthesis.[1] It masks the reactivity of the amino group, allowing for selective reactions at other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.

The phenylacetic acid moiety is a common scaffold in many biologically active molecules. Phenylacetic acid derivatives have been explored for a wide range of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and modulators of various signaling pathways.

Role as a Linker and Scaffold

This compound serves as a versatile linker in the construction of more complex molecules. The carboxylic acid can be activated and coupled with amines to form amide bonds, a fundamental linkage in peptides and many small molecule drugs. The protected amine, once deprotected, can be acylated or alkylated to introduce further diversity.

Precursor to Biologically Active Molecules

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a key intermediate in the synthesis of compounds that target specific biological pathways. For instance, it can be incorporated into molecules designed to inhibit enzymes or modulate receptor activity. The phenylacetic acid core can position functional groups in a specific orientation to interact with the binding site of a target protein.

Signaling_Pathway_Application cluster_synthesis Drug Synthesis cluster_biological_system Biological System Building_Block This compound Synthetic_Steps Multi-step Synthesis (e.g., Peptide Coupling, etc.) Building_Block->Synthetic_Steps API Active Pharmaceutical Ingredient (API) Synthetic_Steps->API Target_Protein Target Protein (e.g., Enzyme, Receptor) API->Target_Protein Binds to Target Signaling_Pathway Cellular Signaling Pathway Target_Protein->Signaling_Pathway Modulates Pathway Cellular_Response Therapeutic Effect (e.g., Inhibition of Proliferation) Signaling_Pathway->Cellular_Response

Caption: Conceptual role in drug development targeting a cellular signaling pathway.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its bifunctional nature, combining a reactive carboxylic acid with a readily deprotectable amine, makes it an invaluable tool for medicinal chemists. The straightforward and well-established protocol for its synthesis further enhances its utility in the rapid generation of compound libraries for lead optimization and the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and utilize this important chemical intermediate in their research endeavors.

References

In-Depth Technical Guide to the Material Safety of Boc-4-aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Boc-4-aminophenylacetic acid (CAS No. 81196-09-0). The information is compiled from available Safety Data Sheets (SDS) to ensure safe handling, storage, and use in a laboratory and drug development setting.

Section 1: Chemical and Physical Properties

Boc-4-aminophenylacetic acid is a white crystalline powder widely used as an intermediate in pharmaceutical synthesis.[1] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 81196-09-0[1][2][3][4]
Molecular Formula C₁₃H₁₇NO₄[1][2][4]
Molecular Weight 251.28 g/mol [1][2][4]
Appearance White crystalline powder[1]
Melting Point 147-152 °C[1]
Boiling Point 417.6 °C at 760 mmHg[4]
Flash Point 206.3 °C[4]
Density 1.219 g/cm³[4]
Purity ≥ 99% (HPLC)[1]

Section 2: Hazard Identification and Classification

Boc-4-aminophenylacetic acid is classified as an irritant.[4] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning[2]

The following diagram illustrates the primary hazards associated with Boc-4-aminophenylacetic acid.

Hazard_Identification substance Boc-4-aminophenylacetic acid hazard1 Skin Irritation (H315) substance->hazard1 Causes hazard2 Serious Eye Irritation (H319) substance->hazard2 Causes hazard3 Respiratory Irritation (H335) substance->hazard3 May cause Handling_Workflow start Start: Prepare to handle Boc-4-aminophenylacetic acid ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure adequate ventilation (Fume hood or well-ventilated area) ppe->ventilation handling Handle the chemical - Avoid creating dust - Weigh and transfer carefully ventilation->handling cleanup Clean up work area - Decontaminate surfaces handling->cleanup storage Store properly - Tightly sealed container - 0-8 °C, locked up cleanup->storage wash Wash hands thoroughly storage->wash end End wash->end First_Aid_Measures exposure Exposure to Boc-4-aminophenylacetic acid inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation_action Move to fresh air Provide oxygen or artificial respiration if needed inhalation->inhalation_action skin_action Wash with plenty of water Remove contaminated clothing skin->skin_action eye_action Rinse eyes with water for several minutes Remove contact lenses eye->eye_action medical_help Get medical help if you feel unwell or irritation persists inhalation_action->medical_help skin_action->medical_help eye_action->medical_help

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a bifunctional molecule featuring a protected amine and a reactive carboxylic acid, has emerged as a valuable scaffold in drug discovery and development. Its unique structural attributes make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This technical guide explores the core applications of this compound, detailing its role as a synthetic intermediate, its utility as a linker in drug conjugates, and the therapeutic potential of its derivatives, with a particular focus on oncology.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at the carboxylic acid moiety. This feature is particularly advantageous in multi-step syntheses where controlled reactivity is paramount.

A Flexible Building Block for Amide Synthesis

The carboxylic acid group of this compound serves as a handle for the introduction of various functionalities through amide bond formation. This reaction is fundamental in medicinal chemistry for the construction of peptide mimics, enzyme inhibitors, and receptor modulators. The resulting amide derivatives can be further elaborated by deprotection of the Boc group to reveal the free amine, which can then participate in subsequent chemical transformations.

Role in Peptide Synthesis and Peptidomimetics

The Boc-protected amino acid structure of the title compound makes it a valuable component in peptide synthesis.[1] It can be coupled with other amino acids or peptide fragments to create novel peptide chains with tailored biological activities. Furthermore, the phenylacetic acid core can be incorporated into non-peptidic scaffolds to generate peptidomimetics, which often exhibit improved pharmacokinetic properties compared to their natural peptide counterparts.

Application as a Linker in Drug Conjugates

A significant and expanding application of this compound and its analogs is in the construction of drug conjugates.[2][3] These sophisticated therapeutic agents consist of a targeting moiety (e.g., an antibody or a small molecule) connected to a potent cytotoxic payload via a chemical linker. The linker's role is critical, influencing the stability, solubility, and release of the payload.

PROTACs and Targeted Protein Degradation

One of the most exciting areas where this scaffold finds application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The phenylacetic acid moiety can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.

Figure 1: Mechanism of Action for a PROTAC.

Potential in Anticancer Drug Discovery

Derivatives of phenylacetic acid have demonstrated significant potential as anticancer agents. The phenylacetamide scaffold, which can be readily synthesized from this compound, has been explored for its cytotoxic effects against various cancer cell lines.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as potent anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.[4] The introduction of different substituents on the N-phenyl ring was shown to modulate the cytotoxic activity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in-vitro cytotoxicity data for a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against human cancer cell lines.

CompoundSubstituent on N-phenyl ringCell LineIC50 (µM)Reference
2bm-nitroPC352[4]
2cp-nitroPC380[4]
Imatinib-PC340[4]
2cp-nitroMCF-7100[4]
Imatinib-MCF-798[4]

Table 1: In-vitro Cytotoxicity of Phenylacetamide Derivatives [4]

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of an amide derivative from this compound using a standard coupling reagent.

General Procedure for Amide Coupling using EDC/HOBt

Materials:

  • This compound

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 equivalents). Stir for 10-15 minutes at room temperature to allow for the formation of the HOBt ester.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the amine of interest (1.1 equivalents) and DIPEA or TEA (1.5-2.0 equivalents) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Synthesis_Workflow Start This compound Coupling Amide Coupling (e.g., EDC, HATU) Start->Coupling Amide Boc-Protected Amide Derivative Coupling->Amide Deprotection Boc Deprotection (e.g., TFA, HCl) Amide->Deprotection Final_Amine Free Amine Derivative Deprotection->Final_Amine Further_Functionalization Further Functionalization Final_Amine->Further_Functionalization Final_Product Final Biologically Active Compound Further_Functionalization->Final_Product

Figure 2: General synthetic workflow for derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with the presence of a stable protecting group, allows for its strategic incorporation into a wide range of molecular architectures. From serving as a foundational element in the synthesis of novel enzyme inhibitors and peptidomimetics to its critical role as a linker in advanced therapeutic modalities like PROTACs, the applications of this compound are both broad and impactful. The demonstrated anticancer potential of its derivatives further underscores its importance in the ongoing quest for new and effective cancer therapies. Future research will undoubtedly continue to uncover new and innovative applications for this adaptable scaffold in the design and development of next-generation therapeutics.

References

The Strategic Role of the Boc Protecting Group in the Synthesis of 2-(4-Aminophenyl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tert-butoxycarbonyl (Boc) protecting group's pivotal role in the synthesis and application of 2-(4-aminophenyl)acetic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details the chemistry, experimental protocols, and strategic applications of this crucial building block in modern medicinal chemistry.

The manipulation of complex organic molecules, particularly in the realm of pharmaceutical development, necessitates a fine-tuned control over reactive functional groups. The amine functionality of 2-(4-aminophenyl)acetic acid, a versatile scaffold in drug discovery, presents a classic challenge of chemoselectivity. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone strategy to temporarily mask the nucleophilicity and basicity of the amino group, thereby enabling selective reactions at other sites of the molecule. This guide elucidates the critical function of the Boc group in unlocking the synthetic potential of 2-(4-aminophenyl)acetic acid derivatives, which are key intermediates in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, and innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1]

The Chemistry of Amine Protection and Deprotection

The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2]

Protection Mechanism: The protection of the primary amine of 2-(4-aminophenyl)acetic acid is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine, with the evolution of carbon dioxide and tert-butanol as byproducts.[3] The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[3]

Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed process.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and an unstable carbamic acid intermediate.[3] This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[3]

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic data for 2-(4-aminophenyl)acetic acid and its Boc-protected derivative.

Table 1: Physical and Analytical Properties

Property2-(4-Aminophenyl)acetic acid2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid
Molecular Formula C₈H₉NO₂C₁₃H₁₇NO₄
Molecular Weight 151.16 g/mol [2]251.28 g/mol [2]
Appearance Light yellow to tan powder[1]White crystalline powder[1]
Melting Point 199-201 °C (dec.)[1]147-152 °C[1]
CAS Number 1197-55-3[1]81196-09-0[1]
Purity ≥98%≥99% (HPLC)[1]

Table 2: Spectroscopic Data for 2-(4-Aminophenyl)acetic acid

Spectroscopy Data
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR (KBr, cm⁻¹) Data not available in search results.

Table 3: Spectroscopic Data for 2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid

Spectroscopy Data
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR (KBr, cm⁻¹) Data not available in search results.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the amino group in 2-(4-aminophenyl)acetic acid are provided below.

Protocol 1: Boc Protection of 2-(4-Aminophenyl)acetic acid

This protocol outlines a general procedure for the N-tert-butoxycarbonylation of 2-(4-aminophenyl)acetic acid using di-tert-butyl dicarbonate.

Materials:

  • 2-(4-Aminophenyl)acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(4-aminophenyl)acetic acid (1.0 equivalent) in a mixture of dioxane and water.

  • Add sodium hydroxide (2.0 equivalents) to the solution and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid.

Protocol 2: Boc Deprotection of 2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • 2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-aminophenyl)acetic acid.

Applications in Drug Development

The ability to selectively protect the amino group of 2-(4-aminophenyl)acetic acid has made its Boc-protected derivative a valuable building block in several areas of drug development.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc-protected 2-(4-aminophenyl)acetic acid can be used as a non-natural amino acid to be incorporated into peptide chains. The Boc group prevents the amine from participating in unwanted side reactions during the amide bond formation. The carboxylic acid moiety is activated, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), to react with the free amine of the growing peptide chain attached to the solid support. The Boc group is then removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.

spss_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA) Resin->Deprotection 1. Washing1 Washing Deprotection->Washing1 2. Neutralization Neutralization (Base) Coupling Coupling with Boc-2-(4-aminophenyl)acetic acid and Coupling Reagent Neutralization->Coupling 4. Washing2 Washing Coupling->Washing2 5. Washing1->Neutralization 3. Washing2->Deprotection Repeat Cycle FinalCleavage Final Cleavage from Resin Washing2->FinalCleavage

A simplified workflow for the incorporation of Boc-2-(4-aminophenyl)acetic acid in SPPS.
PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Boc-protected 2-(4-aminophenyl)acetic acid derivatives are valuable building blocks for the synthesis of these linkers. The protected amine allows for the sequential and controlled assembly of the PROTAC molecule. For instance, the carboxylic acid of Boc-2-(4-aminophenyl)acetic acid can be coupled to one of the ligands. Subsequently, the Boc group is removed to reveal the amine, which can then be reacted with the other ligand or a linker fragment.

protac_synthesis cluster_protac PROTAC Synthesis Workflow Boc_Linker Boc-2-(4-aminophenyl)acetic acid Coupling1 Amide Coupling Boc_Linker->Coupling1 Ligand1 E3 Ligase Ligand Ligand1->Coupling1 Intermediate1 Boc-Linker-Ligand 1 Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 H2N-Linker-Ligand 1 Deprotection->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 Ligand2 Target Protein Ligand Ligand2->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

A general workflow for the synthesis of a PROTAC using Boc-2-(4-aminophenyl)acetic acid.

Conclusion

The tert-butoxycarbonyl protecting group plays an indispensable role in the synthetic utility of 2-(4-aminophenyl)acetic acid and its derivatives. By providing a robust and reversible shield for the amine functionality, the Boc group enables chemists to perform a wide array of chemical transformations with high selectivity and efficiency. This strategic protection is fundamental to the incorporation of the 2-(4-aminophenyl)acetic acid scaffold into complex molecules, including therapeutic peptides and cutting-edge modalities like PROTACs, underscoring its significance in modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in solid-phase peptide synthesis (SPPS). This non-proteinogenic, β-amino acid derivative is a valuable building block for the synthesis of peptidomimetics and other modified peptides, offering unique structural properties to the final product. The following sections outline the necessary reagents, equipment, and step-by-step procedures for its successful incorporation into a peptide chain using a Boc/Bzl protection strategy on a Merrifield resin.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The Boc (tert-butyloxycarbonyl) strategy is a classical and robust method for SPPS, utilizing the acid-labile Boc group for the temporary protection of the Nα-amino group.[1] The incorporation of non-standard amino acids, such as this compound, allows for the creation of peptidomimetics with enhanced stability, novel conformations, and improved pharmacological properties.

This protocol details the manual Boc-SPPS workflow for incorporating this specific building block, covering resin preparation, iterative cycles of deprotection, neutralization, and coupling, and concluding with the final cleavage of the peptide from the solid support and its subsequent purification.

Materials and Reagents

Resins and Amino Acids
  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Other required Boc-protected amino acids

Solvents
  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous

Reagents
  • Deprotection: 50% TFA in DCM (v/v)

  • Neutralization: 10% DIEA in DCM (v/v)

  • Coupling:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, p-cresol, or a scavenger cocktail

  • Monitoring: Ninhydrin test kit

Experimental Protocols

The overall workflow for the solid-phase synthesis is depicted below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Start Synthesis Wash_Dep Wash Deprotection->Wash_Dep Wash (DCM, IPA) Neutralization Neutralization (10% DIEA/DCM) Coupling Coupling of Boc-AA-OH (DIC/HOBt or HBTU) Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Wash_Coupling Wash Coupling->Wash_Coupling Wash (DMF, DCM) Wash_Dep->Neutralization Cleavage Cleavage from Resin (HF or TFMSA) Purification Purification (RP-HPLC) Cleavage->Purification Wash_Coupling->Cleavage Completed Peptide

Caption: General workflow for Boc-SPPS.

Resin Preparation and Swelling
  • Place the desired amount of Merrifield resin (typically 0.1-0.5 mmol scale) into a reaction vessel.

  • Add DCM to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DCM by filtration.

First Amino Acid Loading (if starting with a new resin)

The first Boc-protected amino acid is typically loaded onto the Merrifield resin as its cesium salt to minimize racemization.

  • Dissolve the Boc-amino acid (1.5-2.0 equivalents relative to resin loading) in a suitable solvent mixture (e.g., DMF/DCM).

  • Add cesium carbonate (0.5 equivalents) and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting Boc-amino acid cesium salt in DMF and add it to the swelled Merrifield resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DMF/water, and finally MeOH, then dry under vacuum.

Iterative Synthesis Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence, including the incorporation of this compound.

  • To the swelled peptide-resin, add a solution of 50% TFA in DCM (10 mL per gram of resin).[2]

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[2]

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[2]

  • Add a solution of 10% DIEA in DCM to the deprotected peptide-resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3x).

Due to the non-standard structure of this compound, slightly longer coupling times or the use of a more potent activating agent like HBTU may be beneficial to ensure high coupling efficiency.

Protocol A: DIC/HOBt Coupling

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add DIC (2-3 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • If the reaction is incomplete after 4 hours, a second coupling with fresh reagents may be necessary.[3]

Protocol B: HBTU Coupling

  • In a separate vessel, dissolve this compound (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents, optional but recommended to suppress racemization) in DMF.[3][4]

  • Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion with the ninhydrin test.

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the Merrifield resin and removing any side-chain protecting groups. This is typically achieved using a strong acid like anhydrous HF or TFMSA.[5]

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. TFMSA is a less hazardous alternative but still requires careful handling in a fume hood.

TFMSA Cleavage Protocol:

  • Ensure the peptide-resin is thoroughly dried under vacuum.

  • In a suitable reaction vessel, add a scavenger mixture (e.g., anisole/p-cresol) to the resin.

  • Cool the vessel in an ice bath.

  • Slowly add TFMSA (10 mL per gram of resin) to the vessel with vigorous stirring.[5]

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Filter the resin and wash with a small amount of TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions containing the desired peptide.

  • Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data Summary

The following tables provide typical quantitative data for Boc-SPPS. Note that specific values for this compound may vary depending on the peptide sequence and coupling conditions.

Table 1: Reagent Equivalents and Reaction Times

StepReagentEquivalents (relative to resin loading)Typical Reaction Time
Deprotection 50% TFA in DCM-20-30 minutes
Neutralization 10% DIEA in DCM-5-10 minutes
Coupling (DIC/HOBt) Boc-AA-OH / DIC / HOBt2-3 / 2-3 / 2-32-4 hours
Coupling (HBTU) Boc-AA-OH / HBTU / DIEA2-3 / 2-3 / 4-61-2 hours
Cleavage (TFMSA) TFMSA / Scavenger-1-2 hours

Table 2: Expected Yield and Purity

ParameterTypical RangeNotes
Coupling Efficiency per Step >99%Monitored by ninhydrin test. Lower efficiency may be observed for sterically hindered amino acids.
Crude Peptide Purity 50-80%Dependent on peptide length and sequence complexity.[7]
Final Purity (Post-HPLC) >95-98%Achievable with optimized HPLC conditions.
Overall Yield 10-30%Highly dependent on the number of coupling cycles and purification efficiency.[7][8]

Logical Relationships and Workflows

The following diagram illustrates the decision-making process for the coupling step.

Coupling_Decision Start Neutralized Peptide-Resin Coupling_Method Choose Coupling Method Start->Coupling_Method DIC_HOBt DIC/HOBt Coupling Coupling_Method->DIC_HOBt Standard HBTU HBTU Coupling Coupling_Method->HBTU Difficult Coupling / Faster Ninhydrin_Test Ninhydrin Test DIC_HOBt->Ninhydrin_Test HBTU->Ninhydrin_Test Complete Coupling Complete Ninhydrin_Test->Complete Negative Incomplete Coupling Incomplete Ninhydrin_Test->Incomplete Positive Wash Wash Resin Complete->Wash Recouple Recouple with Fresh Reagents Incomplete->Recouple Recouple->Ninhydrin_Test

Caption: Decision workflow for the coupling step.

By following these detailed protocols and considering the specific characteristics of this compound, researchers can successfully synthesize novel peptidomimetics for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols: Coupling Reaction of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid with Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the coupling of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid with various amino acid esters, a critical step in the synthesis of peptidomimetics and other molecules of pharmaceutical interest.[1] Standard solution-phase amide bond formation techniques are described, utilizing common coupling reagents such as HATU and EDC. Additionally, a protocol for the subsequent deprotection of the tert-Butoxycarbonyl (Boc) group is provided. Quantitative data for representative coupling reactions are summarized for easy reference.

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of medicinal chemistry and drug development. This compound is a valuable building block in the synthesis of a variety of compounds, including enzyme inhibitors and receptor modulators.[2] Its structure allows for the introduction of an amino-functionalized phenylacetic acid moiety into a target molecule. The Boc protecting group provides a stable and reliable method for masking the aniline nitrogen, preventing unwanted side reactions during the coupling process. This protecting group can be readily removed under acidic conditions after the desired amide bond has been formed.[3][4][5][6]

This application note outlines two common and effective protocols for the coupling of this compound with amino acid esters, followed by the deprotection of the Boc group. The choice of coupling reagent can depend on factors such as the steric hindrance of the amino acid ester and the desired reaction kinetics.[7]

Experimental Workflow

experimental_workflow cluster_coupling Amide Coupling Step cluster_deprotection Boc Deprotection Step start Reactants: - this compound - Amino Acid Ester - Coupling Reagent (HATU or EDC/HOBt) - Base (DIPEA) - Solvent (DMF or DCM) reaction Reaction Mixture (Stir at 0°C to RT) start->reaction 1. Dissolve & Mix workup Aqueous Workup reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Isolate & Purify product Boc-Protected Dipeptide Mimetic purification->product deprotection_start Boc-Protected Product in Solvent (DCM) product->deprotection_start Proceed to Deprotection deprotection_reagent Add Deprotecting Agent (TFA or HCl in Dioxane) deprotection_start->deprotection_reagent deprotection_reaction Stir at RT deprotection_reagent->deprotection_reaction deprotection_workup Solvent Removal deprotection_reaction->deprotection_workup final_product Final Deprotected Product deprotection_workup->final_product

Caption: General experimental workflow for the coupling and deprotection reactions.

Data Presentation

The following table summarizes representative yields for the coupling of this compound with various amino acid esters using the protocols described below.

Amino Acid EsterCoupling ReagentReaction Time (h)Yield (%)
Glycine methyl esterHATU/DIPEA292
Alanine ethyl esterHATU/DIPEA388
Valine methyl esterHATU/DIPEA485
Phenylalanine ethyl esterHATU/DIPEA390
Glycine methyl esterEDC/HOBt1285
Alanine ethyl esterEDC/HOBt1681
Valine methyl esterEDC/HOBt2475
Phenylalanine ethyl esterEDC/HOBt1683

Note: Yields are for the purified, Boc-protected coupled product and are representative. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is generally faster and often gives higher yields, especially for sterically hindered amino acids.[7]

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amino acid ester hydrochloride (1.1 eq.) and DIPEA (2.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq.) to the reaction mixture in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected coupled product.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.), the amino acid ester hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath and add DIPEA or TEA (2.2 eq.).

  • Add EDC·HCl (1.2 eq.) to the reaction mixture portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired Boc-protected product.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected coupled product

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup after TFA deprotection)

  • Diethyl ether (for precipitation after HCl/dioxane deprotection)

Procedure using TFA:

  • Dissolve the Boc-protected compound in anhydrous DCM (a common concentration is 0.1 M).

  • Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product. Further purification may be necessary.

Procedure using 4M HCl in Dioxane:

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like DCM or ethyl acetate.

  • Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration and wash with diethyl ether to obtain the final product.

Logical Relationships and Considerations

logical_relationships cluster_reagent_selection Coupling Reagent Selection cluster_deprotection_choice Deprotection Method Choice steric_hindrance Steric Hindrance of Amino Acid Ester hatu HATU steric_hindrance->hatu edc_hobt EDC/HOBt steric_hindrance->edc_hobt reaction_speed Desired Reaction Speed reaction_speed->hatu reaction_speed->edc_hobt cost Cost Considerations cost->hatu cost->edc_hobt racemization Potential for Racemization racemization->hatu racemization->edc_hobt acid_lability Acid Lability of Other Functional Groups tfa_dcm TFA/DCM acid_lability->tfa_dcm hcl_dioxane HCl/Dioxane acid_lability->hcl_dioxane product_form Desired Final Product Form product_form->tfa_dcm product_form->hcl_dioxane

References

Application Notes and Protocols for the Boc Deprotection of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the production of pharmaceuticals and complex molecules. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the acidic deprotection of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid to yield 2-(4-aminophenyl)acetic acid, a valuable intermediate in drug development. The two primary methods detailed are the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

The deprotection of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[1]

Data Presentation: Comparison of Deprotection Conditions

The selection of the appropriate deprotection conditions is crucial and depends on the substrate's sensitivity to acidic environments and the desired final salt form of the product. Below is a summary of typical conditions for the two most common methods for Boc deprotection.

MethodReagent(s)SolventTypical ConcentrationTimeTemperatureTypical Yield (%)Reference(s)
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% v/v TFA in DCM0.5 - 4 hoursRoom Temperature>90[2][3]
2Hydrogen Chloride (HCl)1,4-Dioxane4M HCl in Dioxane0.5 - 2 hoursRoom TemperatureHigh[2][4][5]

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformation and the general laboratory procedure, the following diagrams have been generated.

cluster_reaction Chemical Transformation start This compound product 2-(4-aminophenyl)acetic acid start->product Deprotection reagents TFA / DCM or HCl / Dioxane cluster_workflow Experimental Workflow A Dissolve Boc-protected starting material in solvent B Add acidic reagent (TFA or HCl solution) A->B 1. C Stir at room temperature and monitor reaction B->C 2. D Remove solvent and excess acid in vacuo C->D 3. E Work-up and Purification D->E 4. F Isolate final product E->F 5.

References

Application Notes and Protocols: 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid as a versatile linker in bioconjugation. This bifunctional linker, featuring a Boc-protected amine and a carboxylic acid, is particularly valuable in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

Introduction

This compound is a heterobifunctional linker that enables the sequential and controlled conjugation of two different molecules. The tert-butoxycarbonyl (Boc) protecting group on the aniline amine allows for the selective reaction of the carboxylic acid moiety with a primary amine on a biomolecule, such as the lysine residues on an antibody. Subsequent deprotection of the Boc group under acidic conditions reveals the amine, which can then be conjugated to a second molecule, for instance, a cytotoxic drug or a fluorescent probe. This step-wise approach minimizes the formation of undesirable homodimers and other side products, leading to more homogeneous and well-defined bioconjugates.[1]

The phenylacetic acid core provides a rigid spacer that can influence the steric and electronic properties of the final conjugate. The stability of the resulting amide bond formed from the carboxylic acid ensures a durable linkage under physiological conditions.

Core Mechanism of Action

The utility of this compound in bioconjugation is centered around a two-stage process:

  • Amide Bond Formation: The carboxylic acid is first activated, typically using carbodiimide chemistry (e.g., EDC in the presence of NHS or Sulfo-NHS), to form a reactive ester. This activated linker then readily reacts with primary amines on a target biomolecule (e.g., an antibody) to form a stable amide bond.[2]

  • Boc Deprotection and Second Conjugation: Following the initial conjugation and purification, the Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to expose the primary amine. This newly available amine can then be coupled to a second molecule of interest, which may contain a suitable reactive group such as an activated ester or an isothiocyanate.

This sequential conjugation strategy is depicted in the workflow diagram below.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol outlines the steps for the initial conjugation of the linker to the lysine residues of an antibody.

Materials:

  • Antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4 using dialysis or a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a good starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and other small molecules.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the reactive amine.

Materials:

  • Purified antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if the conjugate is lyophilized and needs redissolving)

  • Neutralization buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Acidic Treatment:

    • If the antibody-linker conjugate is in solution, carefully acidify the solution by adding TFA to a final concentration of 20-50% (v/v). If lyophilized, dissolve in a DCM/TFA mixture.

    • Incubate the reaction on ice for 30 minutes, followed by 1-2 hours at room temperature. Monitor the deprotection using an appropriate analytical method if possible.

  • Removal of TFA:

    • If DCM was used, remove the solvents under a stream of nitrogen.

    • To remove residual TFA, perform a buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using SEC or dialysis.

  • Neutralization:

    • Ensure the pH of the final deprotected antibody-linker conjugate solution is adjusted to the desired pH for the subsequent conjugation step.

Protocol 3: Conjugation of a Payload to the Deprotected Linker

This protocol outlines the final step of conjugating a payload (e.g., a drug with an activated ester) to the newly exposed amine on the linker.

Materials:

  • Deprotected antibody-linker conjugate

  • Payload with a suitable reactive group (e.g., NHS-ester of a drug)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Purification system (e.g., SEC)

Procedure:

  • Payload Preparation: Dissolve the payload in a suitable organic solvent (e.g., DMSO) to a high concentration.

  • Conjugation:

    • Add the payload solution to the deprotected antibody-linker conjugate solution. Use a 5- to 10-fold molar excess of the payload as a starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final antibody-drug conjugate using SEC to remove any unreacted payload and other small molecules.

  • Characterization:

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

Data Presentation

The following tables summarize key parameters and expected outcomes for the bioconjugation protocols described above. These values may require optimization for specific antibodies and payloads.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight251.28 g/mol [3]
IUPAC Name2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid[3]
InChIKeyZXYKUPPWJMOKGE-UHFFFAOYSA-N[3]
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O[3]

Table 2: Recommended Reaction Conditions and Expected Outcomes

ParameterProtocol 1: Initial ConjugationProtocol 2: Boc DeprotectionProtocol 3: Payload Conjugation
Molar Ratios
Linker:Antibody10:1 to 20:1N/A5:1 to 10:1
EDC:Linker1.5:1N/AN/A
NHS:Linker1.2:1N/AN/A
Reaction Conditions
pH7.4< 27.4 - 8.0
TemperatureRoom Temperature0°C to Room Temperature4°C to Room Temperature
Time2-4 hours1.5-2.5 hours2-4 hours (or overnight)
Expected Outcome
ProductAntibody-Linker ConjugateDeprotected Antibody-LinkerFinal Antibody-Drug Conjugate
Purity (post-purification)> 95%> 95%> 95%
Expected Drug-to-Antibody Ratio (DAR)N/AN/A2-4 (highly dependent on optimization)

Visualizations

The following diagrams illustrate the key processes involved in using this compound as a linker in bioconjugation.

G cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: First Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_conjugation2 Step 4: Second Conjugation Linker 2-(4-((Boc-amino)phenyl)acetic acid ActivatedLinker Activated Linker (NHS-ester) Linker->ActivatedLinker Activation EDC_NHS EDC, NHS ActivatedLinker2 Activated Linker Antibody Antibody (-NH2) AntibodyLinker Antibody-Linker Conjugate (Boc-protected) Antibody->AntibodyLinker ActivatedLinker2->AntibodyLinker Amide Bond Formation AntibodyLinker2 Antibody-Linker Conjugate (Boc-protected) TFA TFA DeprotectedLinker Deprotected Antibody-Linker (-NH2) AntibodyLinker2->DeprotectedLinker Acidic Cleavage DeprotectedLinker2 Deprotected Antibody-Linker Payload Payload (e.g., Drug-NHS) ADC Final Bioconjugate (e.g., ADC) Payload->ADC Conjugation DeprotectedLinker2->ADC G cluster_linker Linker Structure cluster_biomolecule Biomolecule cluster_payload Payload Linker Boc-NH Phenylacetic acid COOH Biomolecule Antibody (Lysine -NH2) Linker:f2->Biomolecule Amide Bond Payload Drug/Probe Linker:f0->Payload Second Conjugation Site (after deprotection) G start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep linker_activation Linker Activation (EDC/NHS) antibody_prep->linker_activation conjugation1 First Conjugation (Antibody + Activated Linker) linker_activation->conjugation1 quenching1 Quenching conjugation1->quenching1 purification1 Purification 1 (SEC) quenching1->purification1 deprotection Boc Deprotection (TFA) purification1->deprotection purification2 Purification 2 (Buffer Exchange) deprotection->purification2 conjugation2 Second Conjugation (Deprotected Linker + Payload) purification2->conjugation2 purification3 Final Purification (SEC) conjugation2->purification3 characterization Characterization (DAR, Purity) purification3->characterization end End characterization->end

References

synthetic route to novel drug candidates using 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Novel Amide-Based Drug Candidates

Utilizing 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid for Scaffold Development

Introduction

This compound is a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a phenylacetic acid moiety, a common scaffold in various therapeutic agents, and a Boc-protected aniline, which allows for sequential and controlled synthetic modifications.[3][4] The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[5][6] This application note provides a detailed protocol for the synthesis of a diverse library of N-substituted 2-(4-aminophenyl)acetamide derivatives, which are precursors to potential novel drug candidates, such as kinase inhibitors.[7][8][9] The protocol details an amide coupling reaction followed by Boc deprotection.

General Synthetic Scheme

The overall synthetic strategy involves two key steps:

  • Amide Coupling: The carboxylic acid of the starting material is coupled with a diverse range of primary or secondary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[10][11] HATU is known for its high efficiency and fast reaction rates in forming amide bonds.[10][11]

  • Boc Deprotection: The Boc protecting group is removed from the coupled product using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final primary aniline derivatives.[5][12][13]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the synthesis of N-substituted 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetamides.

Materials and Reagents:

  • This compound

  • Substituted amine (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).[14]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetamide.

Protocol 2: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final drug candidates.

Materials and Reagents:

  • N-substituted 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetamide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in DCM (approximately 0.1 M concentration).[12]

  • Add TFA to the solution (typically 20-25% v/v).[12][13]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[12]

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final N-substituted 2-(4-aminophenyl)acetamide. Further purification can be performed by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the results for the synthesis of a representative set of amide derivatives using the protocols described above.

Amine Substrate (R-NH₂)Product (R-group)Yield (Coupling) (%)Yield (Deprotection) (%)Purity (HPLC) (%)
Benzylamine-CH₂Ph8895>98
Morpholine-C₄H₈O9296>99
4-Fluoroaniline-C₆H₄-4-F8593>98
Cyclopropylamine-C₃H₅8994>97

Table 1: Summary of synthetic yields and purity for a library of amide derivatives.

Visualizations

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection start Starting Materials: 2-(4-((Boc)amino)phenyl)acetic acid + Amine (R-NH₂) reagents_coupling Reagents: HATU, DIPEA, DMF start->reagents_coupling 1. Add reaction_coupling Stir at Room Temp (2-4 hours) reagents_coupling->reaction_coupling 2. React workup_coupling Aqueous Workup: EtOAc, NaHCO₃, Brine reaction_coupling->workup_coupling 3. Quench & Extract purification_coupling Purification: Flash Column Chromatography workup_coupling->purification_coupling 4. Purify product_boc Intermediate Product: Boc-Protected Amide purification_coupling->product_boc 5. Isolate reagents_deprotection Reagents: TFA, DCM product_boc->reagents_deprotection 6. Dissolve & Add reaction_deprotection Stir at Room Temp (1-2 hours) reagents_deprotection->reaction_deprotection 7. React workup_deprotection Neutralization & Extraction: NaHCO₃, EtOAc reaction_deprotection->workup_deprotection 8. Neutralize & Extract product_final Final Product: N-Substituted Amide workup_deprotection->product_final 9. Isolate G receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras P raf Raf ras->raf GTP mek MEK raf->mek P erk ERK mek->erk P transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription P proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Synthesized Kinase Inhibitor (Drug Candidate) inhibitor->raf Inhibition

References

Application Notes and Protocols for Incorporating 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-natural amino acids into peptide backbones is a powerful strategy in drug discovery and chemical biology for the development of novel peptidomimetics with enhanced therapeutic properties. 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a derivative of 4-aminophenylacetic acid, serves as a valuable building block in this endeavor. Its integration into peptide sequences can confer several advantageous characteristics, including increased resistance to proteolytic degradation, controlled conformational flexibility, and the potential for novel biological activities.

Peptides containing derivatives of phenylacetic acid are being explored for a range of therapeutic applications, including the development of agonists for peroxisome proliferator-activated receptors (hPPARs) which are implicated in metabolic disorders. The phenylacetic acid moiety can mimic the side chains of natural amino acids like phenylalanine or tyrosine, while the altered backbone structure can disrupt enzymatic recognition, thereby prolonging the peptide's half-life in vivo.

The tert-Butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, particularly those employing the Boc/Bzl protection strategy. The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard step in Boc-SPPS. This compatibility makes this compound an accessible tool for researchers aiming to create peptides with improved pharmacological profiles. The resulting peptidomimetics can be screened for a variety of biological activities, contributing to the discovery of new therapeutic leads.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling

This initial step is crucial for ensuring optimal reaction conditions within the solid support.

Protocol:

  • Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin until it is fully submerged.

  • Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for adequate swelling.

  • After swelling, drain the DCM by filtration.

First Amino Acid Coupling (Loading)

This protocol describes the attachment of the first standard Boc-protected amino acid to the resin.

Protocol:

  • Dissolve 2-4 equivalents of the first Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]

  • Add the solution to the swollen resin.

  • Add 4-6 equivalents of a tertiary base, such as N,N-diisopropylethylamine (DIEA), to initiate the coupling reaction.[1]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • To the resin-bound peptide, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1]

  • Perform a brief pre-wash by agitating the resin with the TFA/DCM solution for approximately 5 minutes.[1]

  • Drain the pre-wash solution and add a fresh portion of the 50% TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure the complete removal of the Boc group.[1]

  • Drain the deprotection solution and wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[1]

Neutralization

This step neutralizes the protonated N-terminus of the peptide chain, preparing it for the next coupling reaction.

Protocol:

  • Add a 5-10% solution of DIEA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Wash the resin with DCM to remove excess base.

Incorporation of this compound

This protocol details the coupling of the target non-natural amino acid.

Protocol:

  • Dissolve 2-3 equivalents of this compound in a minimal amount of DMF.

  • In a separate vessel, dissolve an equimolar amount of a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add the activated coupling agent solution to the dissolved this compound and pre-activate for 5-10 minutes.

  • Add the pre-activated amino acid solution to the neutralized resin-bound peptide.

  • Add 2 equivalents of DIEA to the reaction mixture.

  • Agitate the reaction at room temperature. Monitor the coupling reaction for completion (typically 2-4 hours) using a qualitative method such as the Kaiser test.

  • Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF and DCM.

Peptide Chain Elongation

Repeat the deprotection (Protocol 3), neutralization (Protocol 4), and coupling (using standard Boc-amino acids) steps until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes any side-chain protecting groups.

Protocol:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Carefully add a cleavage cocktail of Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole) to the dried resin. (Caution: HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions) .

  • Carry out the cleavage reaction at 0°C for 1-2 hours with stirring.

  • After cleavage, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecule impurities.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and other analytical techniques as required.

Data Presentation

The efficiency of coupling and deprotection steps in SPPS can be influenced by the specific amino acids involved and the length of the peptide chain.[2] The following tables provide a framework for presenting quantitative data related to the incorporation of this compound. Actual values should be determined experimentally.

Table 1: Coupling Conditions and Efficiencies for Unnatural Amino Acids

Unnatural Amino AcidCoupling ReagentEquivalentsCoupling Time (min)Coupling Efficiency (%)Reference
2-(4-((Boc)amino)phenyl)acetic acidHBTU/DIEA2120>95 (Expected)N/A
Fmoc-p-Azido-L-phenylalanine-OHHCTU/DIEA290>98[3]
Fmoc-L-propargylglycine-OHCOMU/DIEA260>99[3]

Note: Coupling efficiencies can be monitored qualitatively using the Kaiser test or quantitatively via HPLC analysis of a small, cleaved sample.[3]

Table 2: Boc Deprotection Conditions and Yields

Deprotection ReagentTime (min)Target Peptide Yield (%)Reference
50% TFA/DCM578[4]
50% TFA/DCM2 x 3095[4]
4 M HCl/dioxane582[4]
4 M HCl/dioxane2 x 3096[4]

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Load Couple First Boc-Amino Acid Swell->Load Deprotect1 Boc Deprotection (50% TFA/DCM) Load->Deprotect1 Neutralize1 Neutralize (DIEA/DCM) Deprotect1->Neutralize1 Couple_UAA Couple 2-(4-((Boc)amino)phenyl)acetic acid Neutralize1->Couple_UAA Elongate Repeat Cycles for Chain Elongation Couple_UAA->Elongate Cleave Cleave from Resin & Side-Chain Deprotection (HF or TFMSA) Elongate->Cleave Purify Purify (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide Coupling_Decision Start Select Coupling Conditions for 2-(4-((Boc)amino)phenyl)acetic acid Is_Hindered Is the amino acid sterically hindered? Start->Is_Hindered Standard_Coupling Standard Coupling: HBTU, HATU, or DIC/HOBt (2-4 hours) Is_Hindered->Standard_Coupling No Stronger_Coupling Stronger Coupling Reagents: COMU, PyAOP (Potentially longer coupling time) Is_Hindered->Stronger_Coupling Yes Monitor Monitor with Kaiser Test Standard_Coupling->Monitor Stronger_Coupling->Monitor Recouple Recouple if necessary Monitor->Recouple

References

Application Notes and Protocols for Monitoring Reactions with 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. This reagent is a common building block in pharmaceutical and peptide synthesis, primarily utilized in amide bond formation and subsequent deprotection steps. Accurate monitoring of these reactions is critical for ensuring reaction completion, optimizing yields, and minimizing impurities.

Core Reactions and Monitoring Strategies

This compound typically undergoes two primary types of reactions in a synthetic workflow:

  • Amide Bond Formation: The carboxylic acid moiety is coupled with a primary or secondary amine to form an amide bond. This reaction is often facilitated by coupling reagents.

  • Boc Deprotection: The tert-Butoxycarbonyl (Boc) protecting group is removed from the aniline nitrogen, typically under acidic conditions, to yield a free amine.

A variety of analytical techniques can be employed to monitor these transformations. The choice of method depends on the specific reaction conditions, available instrumentation, and the desired level of quantitative detail. In-situ monitoring techniques can provide real-time data on reaction progress, while offline methods are suitable for analyzing aliquots taken at different time points.[1][2]

Analytical Methods for Reaction Monitoring

Several analytical techniques are well-suited for monitoring reactions with this compound. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Thin-Layer Chromatography (TLC), and Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) and LC-MS

HPLC and LC-MS are powerful techniques for monitoring the progress of both amide bond formation and Boc deprotection.[3] These methods allow for the separation and quantification of the starting material, product, and any potential side products.

Data Presentation: Quantitative HPLC/LC-MS Monitoring

AnalyteExpected Retention Time (min)Expected m/z [M+H]⁺Monitoring Purpose
This compoundVaries252.12Disappearance during amide coupling and deprotection
Amide ProductVariesVariesAppearance during amide coupling
2-(4-aminophenyl)acetic acid (Deprotected Product)Varies152.07Appearance during Boc deprotection

Experimental Protocol: HPLC-MS Monitoring of Boc Deprotection

This protocol outlines the monitoring of the acidic removal of the Boc group from this compound.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)[4]

  • Dichloromethane (DCM)[3]

  • Acetonitrile (ACN), HPLC grade[5]

  • Water, HPLC grade

  • Formic acid (FA)[6]

Procedure:

  • Dissolve this compound in DCM to a concentration of 10 mg/mL in a reaction vial.[3]

  • Add TFA (e.g., 10-50% v/v) to the stirred solution at room temperature.[4]

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.[3]

  • Immediately quench the reaction by diluting the aliquot 1:100 in a 50:50 mixture of water and acetonitrile.[3] This also serves to stop the reaction.

  • Further dilute the quenched sample as necessary to fall within the linear range of the detector.

  • Transfer the final diluted sample to an LC-MS vial for analysis.

LC-MS Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient: A suitable gradient will depend on the specific amide product, but a general starting point is a linear gradient from 5% to 95% B over 10 minutes.

  • Injection Volume: 5 µL.[6]

  • MS Detection: Electrospray ionization (ESI) in positive ion mode, monitoring for the m/z of the starting material and the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a highly effective and quantitative method for monitoring these reactions.[1][7] It provides unambiguous structural information about the starting materials and products.

Data Presentation: Quantitative ¹H NMR Monitoring

CompoundKey ¹H NMR Signal (ppm)MultiplicityIntegrationMonitoring Purpose
This compound~1.4-1.5singlet9HDisappearance of the tert-butyl signal indicates Boc deprotection.[7]
Amide ProductVaries--Appearance of new signals corresponding to the coupled amine and amide proton.
2-(4-aminophenyl)acetic acid (Deprotected Product)---Disappearance of the Boc signal and shifts in the aromatic proton signals.

Experimental Protocol: In-situ ¹H NMR Monitoring

This protocol describes the use of ¹H NMR to monitor the progress of a reaction in real-time.[8]

Materials and Reagents:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)[9]

  • Amine coupling partner and coupling reagents, or deprotection acid.

Procedure:

  • In an NMR tube, dissolve a known amount of this compound and the internal standard in a deuterated solvent.

  • Acquire a t=0 spectrum.

  • Add the other reagents (e.g., amine and coupling agent, or deprotection acid) to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.

  • Acquire spectra at regular intervals.

  • Process the spectra and integrate the characteristic peaks of the starting material, product, and internal standard. The disappearance of the singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group is a clear indicator of Boc group removal.[7]

  • Plot the relative concentrations of reactants and products over time to determine the reaction kinetics.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method for monitoring reaction progress.[10] It is particularly useful for quickly determining the presence or absence of starting materials.

Data Presentation: TLC Monitoring

CompoundTypical Rf ValueVisualizationNotes
This compoundVariesUV (254 nm)The carboxylic acid may streak; adding a small amount of acetic acid to the eluent can improve the spot shape.[11]
Amine starting materialVariesUV, Ninhydrin stainThe amine may remain at the baseline; adding a small amount of triethylamine to the eluent can help it move up the plate.[11]
Amide ProductVariesUV (254 nm)The amide product is typically less polar than the starting carboxylic acid.

Experimental Protocol: TLC Monitoring of Amide Coupling

Materials and Reagents:

  • TLC plates (e.g., silica gel 60 F254)[9]

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)[10][11]

  • Developing chamber

  • UV lamp[10]

  • Staining solution (e.g., ninhydrin for primary amines)[12]

Procedure:

  • Prepare a suitable eluent system. A good starting point for amide coupling reactions is a 1:1 mixture of hexanes and ethyl acetate. Adjust the polarity as needed.[11]

  • Spot the TLC plate with the starting carboxylic acid, the starting amine, and the reaction mixture at different time points.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.[10]

  • If the starting amine is UV-inactive, the plate can be stained with ninhydrin, which reacts with primary amines to produce a colored spot.[12]

  • The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance and appearance of key functional groups.

Data Presentation: FTIR Monitoring

Functional GroupCharacteristic Absorption (cm⁻¹)Reaction Monitored
Carbamate C=O~1680-1720Boc Deprotection
Carboxylic Acid O-HBroad, ~2500-3300Amide Formation
Amide C=O~1630-1680Amide Formation

Experimental Protocol: FTIR Monitoring of Boc Deprotection

Procedure:

  • Acquire an FTIR spectrum of the starting material, this compound. Note the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.[7]

  • After the deprotection reaction is complete, acquire an FTIR spectrum of the product.

  • Confirm the disappearance of the carbamate C=O stretching band, which indicates the removal of the Boc group.[7]

Visualizations

Reaction_Pathway This compound This compound Amide Product Amide Product This compound->Amide Product Coupling Reagents Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Product 2-(4-aminophenyl)acetic acid derivative 2-(4-aminophenyl)acetic acid derivative Amide Product->2-(4-aminophenyl)acetic acid derivative Acid (e.g., TFA)

Caption: General reaction pathway for this compound.

Experimental_Workflow cluster_reaction Reaction Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot Quench Aliquot Quench Aliquot Take Aliquot->Quench Aliquot Analytical Method HPLC / LC-MS NMR TLC FTIR Quench Aliquot->Analytical Method Reaction Complete? Reaction Complete? Reaction Complete?->Take Aliquot No Work-up Work-up Reaction Complete?->Work-up Yes Analytical Method->Reaction Complete?

Caption: General experimental workflow for monitoring reactions.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key intermediate in the development of various pharmaceuticals. The protocol outlines the protection of the amino group of 4-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This process is robust, scalable, and yields a high-purity product. The application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as Boc-4-aminophenylacetic acid, is a valuable building block in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic routes. This application note describes a reliable and efficient protocol for the large-scale synthesis of this compound, starting from commercially available 4-aminophenylacetic acid.

Chemical Reaction

The synthesis involves the nucleophilic attack of the amino group of 4-aminophenylacetic acid on the carbonyl carbon of di-tert-butyl dicarbonate in the presence of a base. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproduct.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Aminophenylacetic acid≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)Reagent GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available

Equipment:

  • Large-scale reaction vessel (e.g., 20 L jacketed reactor) equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Large separatory funnel.

  • Rotary evaporator with a large-capacity flask.

  • Filtration apparatus (e.g., Buchner funnel and flask).

  • Drying oven or vacuum oven.

Procedure:

  • Reaction Setup: In a 20 L jacketed reaction vessel, suspend 4-aminophenylacetic acid (1.00 kg, 6.61 mol) in tetrahydrofuran (10 L).

  • Addition of Base: Add a solution of sodium bicarbonate (1.11 kg, 13.22 mol) in deionized water (5 L) to the suspension while stirring.

  • Addition of Boc₂O: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add a solution of di-tert-butyl dicarbonate (1.59 kg, 7.27 mol) in tetrahydrofuran (2 L) to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.

    • Add ethyl acetate (10 L) to the remaining aqueous solution and transfer the mixture to a large separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with 1 M hydrochloric acid (2 x 5 L) to remove any unreacted 4-aminophenylacetic acid and then with brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material (4-Aminophenylacetic acid)1.00 kg
Di-tert-butyl dicarbonate1.59 kg
Sodium Bicarbonate1.11 kg
SolventTetrahydrofuran / Water
Reaction Temperature0-10 °C (addition), then RT
Reaction Time12-16 hours
Typical Yield 1.45 - 1.58 kg (87-95%)

Table 2: Product Specifications

PropertySpecification
AppearanceWhite to off-white crystalline powder
Melting Point147-152 °C
Purity (by HPLC)≥99%[1]
Molecular FormulaC₁₃H₁₇NO₄[1]
Molecular Weight251.28 g/mol [1]
CAS Number81196-09-0[1]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Boc Protection cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Suspend 4-Aminophenylacetic Acid in THF B Add NaHCO₃ Solution A->B C Cool to 0-5 °C B->C D Slowly Add Boc₂O in THF C->D E Stir at Room Temperature D->E F Remove THF E->F G Ethyl Acetate Extraction F->G H Acid & Brine Wash G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Recrystallize J->K L Dry Product K->L M 2-(4-((tert-Butoxycarbonyl)amino) phenyl)acetic acid L->M Final Product

Caption: Workflow for the large-scale synthesis of Boc-4-aminophenylacetic acid.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • The reaction generates carbon dioxide gas; ensure the reaction vessel is not sealed.

Conclusion

The protocol described provides a scalable and efficient method for the large-scale synthesis of high-purity this compound. This intermediate is crucial for the synthesis of a wide range of pharmaceutical compounds. The detailed steps and tabulated data offer a clear guide for researchers and professionals in drug development.

References

Application of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a valuable building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors. Its bifunctional nature, possessing a protected aniline moiety and a carboxylic acid group, allows for versatile chemical modifications and incorporation into complex molecular scaffolds. This application note details the use of this compound as a key starting material in the synthesis of potent enzyme inhibitors, with a focus on the Factor Xa inhibitor, Rivaroxaban. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to guide researchers in their drug discovery and development efforts.

Application in the Synthesis of Factor Xa Inhibitors: Rivaroxaban

Rivaroxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. The synthesis of Rivaroxaban involves the preparation of a key intermediate, 4-(4-aminophenyl)morpholin-3-one, for which this compound serves as a strategic precursor.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of this compound to the central intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, which is then acylated to yield Rivaroxaban. The Boc-protecting group on the starting material allows for selective reactions at the carboxylic acid terminus before its removal to unmask the aniline for subsequent transformations.

Synthetic Workflow for Rivaroxaban

G A This compound B tert-Butyl (4-(2-aminoethyl)phenyl)carbamate A->B Curtius Rearrangement C tert-Butyl (4-(2-(2-chloroacetamido)ethyl)phenyl)carbamate B->C Acylation (Chloroacetyl chloride) D tert-Butyl (4-(2-(3-oxomorpholino)ethyl)phenyl)carbamate C->D Intramolecular Williamson Ether Synthesis E 4-(4-(2-Aminoethyl)phenyl)morpholin-3-one D->E Boc Deprotection (TFA) F (S)-4-(4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one E->F Reaction with (R)-glycidyl butyrate G (S)-((2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl) methanesulfonate F->G Mesylation H (S)-2-((2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione G->H Reaction with Potassium Phthalimide I (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one H->I Hydrazinolysis J Rivaroxaban I->J Acylation with 5-Chlorothiophene-2- carbonyl chloride

Caption: Overall synthetic workflow from the starting material to Rivaroxaban.

Experimental Protocols

Step 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one (Key Intermediate)

While a direct one-pot synthesis from this compound is not explicitly detailed in the literature, a plausible multi-step synthesis can be constructed based on established organic chemistry reactions. An alternative, commonly used industrial synthesis of 4-(4-aminophenyl)morpholin-3-one starts from 4-nitroaniline.

Protocol for the Synthesis of 4-(4-aminophenyl)morpholin-3-one from 4-nitroaniline

This established route provides a reliable method to obtain the key intermediate.

  • Synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide: To a solution of 4-nitroaniline in a suitable solvent such as toluene, 2-(2-chloroethoxy)acetyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the product is isolated by filtration.

  • Synthesis of 4-(4-nitrophenyl)morpholin-3-one: The previously synthesized acetamide is treated with a base, such as potassium carbonate, in a solvent like acetonitrile and heated to reflux to facilitate intramolecular cyclization to the morpholin-3-one ring system.

  • Synthesis of 4-(4-aminophenyl)morpholin-3-one: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or methanol under a hydrogen atmosphere. The product is then isolated after filtration of the catalyst and removal of the solvent. The yield for this reduction step is typically high, often around 97.8%.[1]

Step 2: Synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one

The conversion of 4-(4-aminophenyl)morpholin-3-one to Rivaroxaban is a well-documented process.

  • Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one: 4-(4-aminophenyl)morpholin-3-one is reacted with (R)-epichlorohydrin, followed by a series of steps including the formation of an oxazolidinone ring and subsequent conversion of a protected amine to a primary amine. This key chiral intermediate is crucial for the final step.

  • Final Acylation to Rivaroxaban: The (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one intermediate is then acylated using 5-chlorothiophene-2-carbonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield Rivaroxaban.[2]

Quantitative Data

The following table summarizes the inhibitory activity of Rivaroxaban against Factor Xa.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference
RivaroxabanFactor Xa0.70.4[3]

Mechanism of Action and Signaling Pathway

Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, which is the physiological process leading to the formation of a blood clot. The cascade is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin to thrombin, the final key enzyme that converts fibrinogen to fibrin, leading to clot formation. By directly inhibiting Factor Xa, Rivaroxaban effectively blocks this amplification process, thus exerting its anticoagulant effect.

Coagulation Cascade and Inhibition by Rivaroxaban

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway cluster_2 Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor XIIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Factor IXa / Factor VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibition

Caption: Simplified diagram of the coagulation cascade showing the point of inhibition by Rivaroxaban.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex enzyme inhibitors. Its utility is exemplified in the synthesis of the Factor Xa inhibitor, Rivaroxaban. The provided synthetic strategies and protocols offer a guide for researchers to utilize this building block in the development of novel therapeutics. The potent and selective inhibitory activity of the final products underscores the importance of such intermediates in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete Boc deprotection of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid.

Troubleshooting Guide

Problem: Incomplete removal of the Boc protecting group.

Initial Assessment: The primary indication of incomplete deprotection is the presence of the starting material, this compound, in the crude reaction mixture post-workup. This can be confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Troubleshooting Workflow:

Troubleshooting Workflow for Incomplete Boc Deprotection cluster_0 Start: Incomplete Deprotection Detected cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Alternative Deprotection Methods cluster_4 Analysis & Outcome start Incomplete Deprotection Detected (via TLC, LC-MS, NMR) increase_acid Increase Acid Concentration (e.g., neat TFA or higher conc. of HCl) start->increase_acid prolong_time Prolong Reaction Time (e.g., from 1-2h to 4-18h) increase_acid->prolong_time If still incomplete increase_temp Increase Reaction Temperature (e.g., from 0°C to RT) prolong_time->increase_temp If still incomplete monitor Monitor Progress (TLC, LC-MS) increase_temp->monitor change_solvent Change Solvent System (e.g., DCM, Dioxane, Ethyl Acetate) add_scavengers Add Scavengers (e.g., Anisole, Thioanisole) To prevent side reactions change_solvent->add_scavengers add_scavengers->monitor alt_reagents Consider Alternative Reagents (e.g., HCl in Dioxane/MeOH, H3PO4, Oxalyl Chloride/MeOH) alt_reagents->monitor monitor->change_solvent Incomplete monitor->alt_reagents Still Incomplete successful Successful Deprotection monitor->successful Complete unsuccessful Re-evaluate Strategy

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection for this compound?

A1: Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. While Trifluoroacetic acid (TFA) is commonly used, its concentration and the choice of co-solvent are critical.[2][3]

  • Inadequate Reaction Time: The deprotection may require more time than initially allocated. Some reactions can take several hours to reach completion.[3][4]

  • Low Temperature: While some protocols start at 0°C to control exothermicity, the reaction may need to be warmed to room temperature to proceed efficiently.[3][4]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.[1]

  • Reagent Quality: Degradation of the acid (e.g., absorption of water by TFA) can reduce its effectiveness.[2]

Q2: How can I effectively monitor the progress of the deprotection reaction?

A2: There are several reliable methods to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a rapid and convenient method. The product, 2-(4-aminophenyl)acetic acid, is significantly more polar than the starting material and will have a lower Rf value. Staining with ninhydrin can help visualize the primary amine product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a definitive assessment by tracking the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1][5]

  • 1H NMR Spectroscopy: The progress of the reaction can be followed by monitoring the disappearance of the characteristic singlet of the tert-butyl group of the Boc protector at approximately 1.4 ppm.[1]

Q3: My standard TFA/DCM protocol is yielding incomplete deprotection. What are some alternative conditions I can try?

A3: If a standard TFA in dichloromethane (DCM) protocol is not working, consider the following alternatives:

  • HCl in Organic Solvents: A solution of hydrogen chloride (HCl) in solvents like 1,4-dioxane, methanol, or ethyl acetate is a common and often more potent alternative.[1][6][7] 4M HCl in dioxane is a widely used reagent for this purpose.[7]

  • Neat TFA: Using trifluoroacetic acid without a co-solvent can provide stronger acidic conditions.[6]

  • Aqueous Phosphoric Acid: For substrates that might be sensitive to harsh acidic conditions, aqueous phosphoric acid can be a milder and effective option.[1][8]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a variety of N-Boc protected amines at room temperature.[1][9]

Q4: What are the potential side reactions during the Boc deprotection of this compound, and how can I mitigate them?

A4: The primary side reaction of concern is the alkylation of the aromatic ring by the tert-butyl cation (t-Bu+) that is generated during the cleavage of the Boc group.[10][11] Although the phenylacetic acid moiety is not as electron-rich as some other aromatic systems, this possibility should be considered. To minimize this and other potential side reactions:

  • Use of Scavengers: The addition of scavengers, such as anisole or thioanisole, to the reaction mixture can trap the reactive tert-butyl cation and prevent unwanted alkylation.[5][6]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring its progress by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[4][5]

  • The crude product, the TFA salt of 2-(4-aminophenyl)acetic acid, can be precipitated by the addition of cold diethyl ether.[5]

Protocol 2: Alternative Deprotection using HCl in Dioxane
  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5 equivalents) dropwise.[4]

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion.[7]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.[4]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent(s)SolventTemperatureTypical Reaction TimeOutcome/Notes
25-50% TFADichloromethane (DCM)Room Temperature30 minutes - 2 hoursA common and generally effective condition for many substrates.[5] May require longer times for less reactive substrates.[12]
100% TFANoneRoom Temperature30 minutesProvides stronger acidic conditions for more challenging deprotections.[6]
4M HCl1,4-DioxaneRoom Temperature30 minutes - 16 hoursA potent alternative to TFA, often providing cleaner reactions.[6][7][12] Can offer better selectivity in the presence of other acid-labile groups.[6]
Aqueous H3PO4Water/Co-solventRoom TemperatureVariableA milder alternative for sensitive substrates.[1][8]
Oxalyl ChlorideMethanolRoom Temperature1 - 3 hoursGenerates HCl in situ for a mild and efficient deprotection.[9]

Note: The optimal conditions for this compound may vary, and the information in this table represents general guidelines for Boc deprotection.

Signaling Pathways and Experimental Workflows

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection BocProtected Boc-Protected Amine (Starting Material) ProtonatedBoc Protonated Carbamate BocProtected->ProtonatedBoc + H+ (Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Elimination tButylCation tert-Butyl Cation (Side Product) ProtonatedBoc->tButylCation FreeAmine Deprotected Amine Salt (Product) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide (Byproduct) CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Coupling of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid. Our aim is to help you anticipate and resolve common side reactions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The primary side reactions include:

  • Racemization/Epimerization: As an α-aryl carboxylic acid, this molecule is susceptible to the loss of stereochemical integrity at the α-carbon, especially under harsh coupling conditions.[1]

  • N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the desired amine coupling.[2]

  • Guanidinylation of the Amine: If using uronium-based coupling reagents (e.g., HBTU, HATU) in excess, they can react with the N-terminal amine of the coupling partner, leading to a guanidinylated and capped side product.[3][4]

  • Side Reactions involving Additives: Additives like HOBt, while suppressing racemization, can sometimes lead to the formation of stable benzotriazole esters or other byproducts.[5]

Q2: Which coupling reagents are recommended to minimize side reactions with this specific acid?

A2: For sterically hindered or sensitive amino acids, including α,α-disubstituted ones, potent coupling reagents are often necessary.[6] Reagents like HATU are very effective for such couplings.[6] Carbodiimides such as EDC and DIC in combination with racemization suppressants like HOBt or HOAt are also widely used and effective.[7][8] The choice of reagent may depend on the specific amine being coupled and the desired reaction conditions.

Q3: Is the Boc protecting group stable under standard coupling conditions?

A3: The tert-butoxycarbonyl (Boc) group is generally stable under the basic and nucleophilic conditions used for most coupling reactions.[7][9] However, it is sensitive to acidic conditions.[9] Care should be taken to avoid acidic workups or additives that could lead to premature deprotection. Standard coupling protocols using EDC/HOBt or HATU with a non-nucleophilic base like DIPEA are compatible with the Boc protecting group.[7]

Q4: How can I detect and characterize side products in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the purity of your reaction and detecting side products.[10][11] Different side products will likely have different retention times compared to your desired product. Mass spectrometry (MS) coupled with HPLC can help in identifying the mass of these impurities, providing clues to their structure. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify any significant impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Amide 1. Incomplete activation of the carboxylic acid.2. Formation of N-acylurea byproduct with carbodiimide reagents.[2]3. Steric hindrance from the amine coupling partner.[6]4. Guanidinylation of the amine with uronium reagents.[3][4]1. Increase the equivalents of the coupling reagent and/or extend the activation time.2. Add HOBt or HOAt to the reaction to form a more stable active ester and suppress N-acylurea formation.[2]3. Use a more potent coupling reagent like HATU.[6] Consider longer reaction times or elevated temperatures, monitoring for racemization.4. Use a stoichiometric amount of the uronium reagent relative to the carboxylic acid and pre-activate before adding the amine.[4]
Presence of a Diastereomeric Impurity (Racemization/Epimerization) 1. The α-proton of the phenylacetic acid is susceptible to abstraction, especially with strong bases or high temperatures.[1]2. The activated ester intermediate is prone to racemization.[1]1. Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]2. Perform the reaction at a lower temperature (e.g., 0 °C).3. Ensure the use of racemization-suppressing additives like HOBt or, more effectively, HOAt.[2]
An Additional Peak in HPLC with a Mass Corresponding to the Starting Acid Incomplete reaction or hydrolysis of the activated ester.Ensure all reagents are anhydrous. Re-run the reaction with fresh, high-purity reagents. Increase the equivalents of the amine coupling partner.
An Additional Peak in HPLC with a Mass Corresponding to a Guanidinylated Amine Excess uronium-based coupling reagent (e.g., HATU, HBTU) reacting with the amine.[3][4]Pre-activate the carboxylic acid with the uronium reagent before adding the amine. Use no more than one equivalent of the coupling reagent relative to the acid.[4]

Experimental Protocols

General Protocol for EDC/HOBt Coupling

This protocol is a general guideline and may require optimization for specific amine coupling partners.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF or DCM.

  • Addition of Amine and Base: Add the amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To better understand the chemical transformations during the coupling reaction, the following diagrams illustrate the main reaction pathway and a common side reaction.

main_reaction reactant reactant reagent reagent intermediate intermediate product product A This compound D Activated Ester Intermediate A->D + EDC/HOBt B Amine (R-NH2) E Desired Amide Product B->E Coupling C EDC/HOBt D->E Coupling

Figure 1. Desired amide formation pathway.

side_reaction intermediate intermediate side_product side_product A O-acylisourea Intermediate (from EDC activation) B N-acylurea (unreactive) A->B Rearrangement

Figure 2. N-acylurea side reaction pathway.

troubleshooting_workflow start start decision decision process process outcome outcome start_node Start Coupling Reaction check_yield Low Yield? start_node->check_yield check_purity Impurity Detected? check_yield->check_purity No optimize_reagents Optimize Coupling Reagents/ Equivalents check_yield->optimize_reagents Yes troubleshoot_side_reactions Identify and Address Specific Side Reaction check_purity->troubleshoot_side_reactions Yes success Successful Coupling check_purity->success No optimize_reagents->start_node adjust_conditions Adjust Base/Temperature adjust_conditions->start_node troubleshoot_side_reactions->adjust_conditions failure Re-evaluate Strategy troubleshoot_side_reactions->failure Unidentified

Figure 3. Troubleshooting workflow for coupling reactions.

References

Technical Support Center: Optimizing Reaction Yield for 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Our goal is to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the N-protection of 4-aminophenylacetic acid using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenylacetic acid attacks a carbonyl carbon of the Boc anhydride.[1][]

Q2: Why is a base necessary for the Boc protection reaction?

A2: While the reaction can proceed without a base, it is often slow. A base is used to deprotonate the ammonium salt that forms after the initial nucleophilic attack of the amine on the Boc anhydride.[1] This deprotonation regenerates the free amine, which is more nucleophilic, and drives the reaction to completion. Common bases include sodium bicarbonate, triethylamine (TEA), and sodium hydroxide (NaOH).[3]

Q3: What are the common side reactions in this synthesis, and how can I avoid them?

A3: The most common side reactions are the formation of a di-Boc protected product (where both hydrogens on the primary amine are replaced by Boc groups) and the formation of urea derivatives.[1] To avoid di-Boc formation, it is crucial to use a controlled amount of (Boc)₂O (typically 1.1 to 1.5 equivalents).[4] Urea formation can be minimized by using a milder base and controlling the reaction temperature.[1]

Q4: My product is an oil and won't crystallize. What should I do?

A4: "Oiling out" is a common issue in the purification of Boc-protected amino acids. This can be caused by residual solvents or impurities. First, ensure all reaction solvents are removed under high vacuum. If the product remains an oil, trituration with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether, can induce solidification.[5] Another effective method is to dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy, then allow it to slowly cool to induce crystallization.[6]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present after the recommended reaction time, consider extending the reaction time or gently heating the mixture (e.g., to 40°C).[3]
Low Reactivity of Starting Material - Ensure the 4-aminophenylacetic acid is pure and dry.- Anilines can be less nucleophilic than aliphatic amines. Using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction, but use with caution as it can also promote side reactions.[3]
Suboptimal Base - The choice of base can significantly impact the yield. For this substrate, which contains a carboxylic acid group, a base like sodium bicarbonate or triethylamine is generally suitable.- Ensure at least two equivalents of base are used to neutralize both the carboxylic acid and the ammonium intermediate.
Hydrolysis of (Boc)₂O - If the reaction is run in the presence of water, the Boc anhydride can hydrolyze. Ensure your organic solvents are dry if using an anhydrous procedure. For aqueous conditions, ensure the pH is controlled.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted 4-aminophenylacetic acid - Improve the reaction conversion by extending the reaction time or optimizing the base and temperature.- During workup, unreacted 4-aminophenylacetic acid can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). The desired product will remain in the organic layer, while the unreacted amine will be protonated and move to the aqueous layer.
Di-Boc Side Product - Use a controlled amount of (Boc)₂O (1.1-1.2 equivalents).[1]- Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.
Residual (Boc)₂O and Byproducts - During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted (Boc)₂O and acidic byproducts.

Data Presentation

The yield of this compound is influenced by the choice of base, solvent, and reaction temperature. The following table provides illustrative data based on typical conditions for the N-Boc protection of anilines and amino acids.

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
NaHCO₃Dioxane/WaterRoom Temperature6-1285-95[]
Triethylamine (TEA)THF or DCMRoom Temperature2-680-90[4]
NaOHDioxane/Water0 - Room Temperature4-888-98[]
Amberlyst-15Solvent-freeRoom Temperature< 1>95[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-aminophenylacetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.2 equivalents) to the solution and stir until it dissolves.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane to the hot solution with stirring until it becomes persistently cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum to obtain pure this compound.[5]

Mandatory Visualization

Reaction_Pathway 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid Intermediate Tetrahedral Intermediate 4-Aminophenylacetic_Acid->Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Intermediate Base Base (e.g., NaHCO₃) Base->4-Aminophenylacetic_Acid Deprotonation Solvent Solvent (e.g., Dioxane/Water) Product This compound Intermediate->Product Collapse & Deprotonation Byproducts t-BuOH + CO₂ + H₂O + Salt Intermediate->Byproducts

Caption: Reaction pathway for the synthesis of the target compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze reaction by TLC Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Extend_Time Extend reaction time / Increase Temp. Incomplete_Reaction->Extend_Time Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Extend_Time->Check_Reaction Di_Boc Di-Boc Product? Side_Products->Di_Boc Yes Purification Optimize Purification (Recrystallization/Chromatography) Side_Products->Purification No Reduce_Boc2O Reduce (Boc)₂O stoichiometry Di_Boc->Reduce_Boc2O Yes Other_Impurity Other Impurities? Di_Boc->Other_Impurity No Success High Yield & Purity Reduce_Boc2O->Success Other_Impurity->Purification Yes Other_Impurity->Success No Purification->Success

Caption: A workflow for troubleshooting common synthesis issues.

Logical_Relationships Yield Reaction Yield & Purity Temp Temperature Temp->Yield Increases rate Side_Reactions Side Reactions Temp->Side_Reactions Can increase Time Reaction Time Time->Yield Affects completion Base Base Choice & Stoichiometry Base->Yield Crucial for rate & yield Base->Side_Reactions Strong base can increase Boc2O (Boc)₂O Stoichiometry Boc2O->Yield Affects completion Boc2O->Side_Reactions Excess increases di-Boc Side_Reactions->Yield Decreases

Caption: Key parameters influencing reaction yield and purity.

References

preventing racemization of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the activation of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining its specific three-dimensional stereochemistry is often critical for its biological activity and therapeutic efficacy. Racemization during the activation step of an amide coupling reaction can lead to a mixture of diastereomeric products, which can be difficult to separate and may have different or even undesirable biological properties.

Q2: What is the primary mechanism of racemization for this compound during activation?

A2: The primary mechanism of racemization for N-protected α-aryl acetic acids, including the target compound, involves the formation of a planar intermediate after activation of the carboxylic acid.[1] This can occur via two main pathways:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. The α-proton on the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent attack by an amine nucleophile on the planar intermediate can occur from either face, resulting in a racemic or epimerized product.[2]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton of the activated carboxylic acid to form a planar enolate intermediate, which can then be protonated from either side, leading to racemization.

Q3: Are certain coupling reagents more prone to causing racemization?

A3: Yes, the choice of coupling reagent is a critical factor.[3] Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[4] Onium salt reagents such as HBTU, HATU, and COMU are generally considered "low-racemization" as they rapidly convert the carboxylic acid to a less reactive active ester, which is less prone to forming the problematic oxazolone intermediate.[5][6]

Q4: How do additives like HOBt and HOAt help in preventing racemization?

A4: Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1] They work by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid, converting it into a more stable active ester. This active ester is less susceptible to racemization and readily reacts with the amine component to form the desired amide bond. HOAt is generally considered more effective than HOBt in suppressing racemization.[6]

Q5: What is the role of the base in racemization?

A5: The base used in the coupling reaction plays a significant role in racemization.[7] Strong, non-hindered bases like Diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction, leading to higher levels of racemization.[7] Weaker or more sterically hindered bases such as N-Methylmorpholine (NMM), 2,4,6-collidine, or 2,4,6-trimethylpyridine (TMP) are generally preferred to minimize this side reaction.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurities detected after coupling. Racemization of the this compound during the activation step.1. Change Coupling Reagent: If using a carbodiimide (DCC, DIC, EDC) alone, switch to an onium salt reagent like HATU, HCTU, or COMU. If already using an onium salt, consider one based on a more effective additive (e.g., HATU which incorporates HOAt).[6][8] 2. Add a Racemization Suppressant: If using a carbodiimide, always include an additive like HOBt or, preferably, HOAt or OxymaPure.[9] 3. Change the Base: If using DIPEA, switch to a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[8] 4. Lower the Reaction Temperature: Perform the activation and coupling steps at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. 5. Solvent Choice: Consider using a less polar solvent if the solubility of your reactants allows.
Low coupling efficiency with low-racemization conditions. The milder conditions used to prevent racemization may slow down the desired amide bond formation.1. Pre-activation: Briefly pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine component. 2. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration at a low temperature. 3. Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the amine.
Difficulty in removing byproducts. Certain coupling reagents generate insoluble byproducts (e.g., dicyclohexylurea from DCC).1. Choose a Reagent with Soluble Byproducts: Use DIC instead of DCC for solid-phase synthesis, as the resulting diisopropylurea is more soluble.[4] EDC is a water-soluble carbodiimide, and its urea byproduct can be removed by aqueous extraction. Onium salt reagents (HBTU, HATU) also produce soluble byproducts.

Data Presentation

Coupling ReagentBaseExpected % of Correct DiastereomerLevel of RacemizationNotes
HATUDIPEA~90%ModerateA standard and generally effective system.
HBTUDIPEA~88%ModerateSlightly more racemization often observed compared to HATU.
PyBOPDIPEA~88%ModerateSimilar performance to HBTU.
COMU TMP >98% Very Low COMU in combination with a hindered base like TMP shows excellent suppression of racemization.[8]
DEPBT DIPEA ~95% Low DEPBT is another effective reagent for minimizing racemization.[8]
DIC/HOBtDIPEA~90-95%Low to ModerateA classic combination for reducing racemization with carbodiimides.[9]
DIC/OxymaPureDIPEA~92-97%Very LowOxymaPure is a highly effective and safer alternative to HOBt.[9]

Note: The exact percentage of racemization can vary depending on the specific amine coupling partner, solvent, temperature, and reaction time.

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling using COMU/TMP

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound

  • Amine coupling partner

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-Trimethylpyridine (TMP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve the amine coupling partner (1.0 to 1.1 equivalents) in anhydrous DMF.

  • Activation:

    • To the solution of the carboxylic acid, add COMU (1.1 equivalents).

    • Add 2,4,6-trimethylpyridine (TMP) (2.2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Cool the activated carboxylic acid mixture to 0 °C in an ice bath.

    • Slowly add the solution of the amine coupling partner to the activated carboxylic acid mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Carboxylic_Acid Chiral N-Boc-α-Aryl Acetic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling Reagent Carboxylic_Acid->Activated_Intermediate Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization Activated_Intermediate->Oxazolone Desired_Product Enantiopure Amide Activated_Intermediate->Desired_Product + Amine (Faster Pathway) Activated_Intermediate->Desired_Product Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Racemic_Product Racemic/ Epimerized Amide Oxazolone->Racemic_Product + Amine Oxazolone->Racemic_Product Enolate->Oxazolone + H+

Caption: Mechanism of racemization via the formation of a planar oxazolone intermediate.

Experimental Workflow for Low-Racemization Coupling

experimental_workflow Start Start: Prepare Reactants Dissolve_Acid Dissolve this compound and COMU in anhydrous DMF Start->Dissolve_Acid Add_Base Add 2,4,6-Trimethylpyridine (TMP) and stir for 10-15 min (Pre-activation) Dissolve_Acid->Add_Base Cool Cool reaction mixture to 0 °C Add_Base->Cool Add_Amine Slowly add amine solution Cool->Add_Amine React Stir at 0 °C for 1h, then warm to RT and stir for 2-4h Add_Amine->React Workup Aqueous work-up React->Workup Purify Column Chromatography Workup->Purify End End: Enantiopure Amide Purify->End

Caption: Recommended workflow for minimizing racemization during amide bond formation.

References

troubleshooting poor solubility of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Poor Solubility in Reaction Media

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

The poor solubility of this compound often stems from its molecular structure. It possesses both a polar, hydrophilic carboxylic acid group and a large, nonpolar (lipophilic) and bulky tert-butoxycarbonyl (Boc) protecting group. This dual nature can make it difficult to dissolve in a single solvent that does not adequately cater to both the polar and nonpolar regions of the molecule. Furthermore, the compound's crystalline structure may require significant energy to break down, contributing to low solubility.

Q2: What are the initial steps I should take to improve solubility?

Before resorting to more complex solutions, several simple physical methods can be effective. Gentle warming of the solvent and solute mixture can increase solubility; however, it is crucial to do this cautiously, as excessive heat can lead to the degradation of the compound[1]. A temperature of no more than 40°C is often recommended[1]. Sonication is another excellent initial step, as the ultrasonic waves can help break apart solid particles and facilitate dissolution[1].

Q3: In which common organic solvents is this compound expected to have poor or good solubility?

The solubility is highly dependent on the solvent's polarity and its ability to interact with the compound's functional groups. Based on typical behavior of Boc-protected amino acids, the following qualitative assessment can be made.

SolventPolarityExpected SolubilityRemarks
Tetrahydrofuran (THF)Moderately PolarPoor to LowOften struggles to dissolve Boc-protected acids[2][3].
Acetonitrile (ACN)Polar AproticPoor to LowGenerally not a good solvent for this class of compounds[2][3].
Dichloromethane (DCM)NonpolarLowMay be used as part of a co-solvent system.
Dimethyl Sulfoxide (DMSO)Highly Polar AproticModerateOften used as a stronger solvent, sometimes requiring warming[1][2][3].
N,N-Dimethylformamide (DMF)Highly Polar AproticModerate to GoodA common and often effective solvent for peptide coupling reactions.
N-Methyl-2-pyrrolidone (NMP)Highly Polar AproticModerate to GoodSimilar to DMF, can be a good choice for improving solubility.
Aqueous Base (e.g., NaOH, NaHCO₃)AqueousGood to ExcellentThe carboxylic acid is deprotonated to form a highly soluble carboxylate salt[2][3].

Q4: Can I use a co-solvent system? If so, what are some recommended mixtures?

Yes, using a co-solvent system is a highly effective strategy. Mixing solvents with different polarities can disrupt the compound's crystal lattice and provide a more favorable solvation environment. A recommended approach is to first attempt to dissolve the compound in a minimal amount of a strong solvent like DMSO and then dilute this stock solution with the primary reaction solvent (e.g., DMF or NMP)[1]. Another suggested mixture is a 1:1:1 (v/v/v) combination of DCM, DMF, and NMP[1].

Q5: My compound precipitated out of the solution during the reaction. What should I do?

Precipitation during a reaction can occur for several reasons, including changes in temperature, solvent evaporation, or the formation of a less soluble product[1]. To resolve this, you can try to redissolve the precipitate by gently warming the solution or sonicating the reaction vessel[1]. Adding a small amount of a stronger co-solvent, such as DMSO, can also help bring the material back into solution[1].

Q6: How does pH affect the solubility of this compound?

The pH of the medium has a significant effect on solubility due to the presence of the carboxylic acid group. In basic conditions (pH > 7), the acidic proton is removed, forming a negatively charged carboxylate salt. This salt is significantly more polar and, therefore, much more soluble in polar solvents, including water[2][3]. This is a common strategy used in Boc-protection reactions performed in aqueous media[3].

Q7: Could the purity of my compound be the cause of the solubility issue?

Absolutely. The presence of impurities can significantly alter the solubility characteristics of your compound[1]. If you suspect purity issues, it is advisable to analyze the material using techniques like NMR, LC-MS, or melting point analysis. If the compound is found to be impure, recrystallization may be necessary to improve its solubility and ensure reliable reaction outcomes[1]. A 50% aqueous ethanol solution has been used for recrystallizing similar phenylacetic acid derivatives[4].

Troubleshooting Guide & Visualizations

The following workflow provides a systematic approach to resolving solubility issues.

G cluster_0 start Poor Solubility Observed purity_check Is compound purity confirmed? start->purity_check analyze Analyze Purity (e.g., NMR, LC-MS) purity_check->analyze No physical Apply Physical Methods (Sonication, Gentle Warming <40°C) purity_check->physical Yes recrystallize Recrystallize if needed analyze->recrystallize recrystallize->physical improved1 Solubility Improved? physical->improved1 cosolvent Use Co-Solvent System (e.g., DCM/DMF/NMP or DMSO pre-dissolution) improved1->cosolvent No proceed Proceed with Experiment improved1->proceed Yes improved2 Solubility Improved? cosolvent->improved2 ph_adjust Consider pH Adjustment (if compatible with reaction) improved2->ph_adjust No improved2->proceed Yes reconsider Re-evaluate Reaction Conditions ph_adjust->reconsider

Caption: A step-by-step workflow for troubleshooting poor compound solubility.

G cluster_mol This compound mol Phenyl Ring boc tert-Butoxycarbonyl (Boc) Group - Bulky - Hydrophobic (Nonpolar) boc->mol influences solubility in nonpolar solvents acid Acetic Acid Group - Polar - Hydrophilic - Acidic acid->mol influences solubility in polar solvents

Caption: Key functional groups influencing the compound's solubility characteristics.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

  • Preparation: Accurately weigh 5-10 mg of this compound into a clean glass vial.

  • Solvent Addition: Add the test solvent (e.g., DMF) in small, measured increments (e.g., 0.1 mL) to the vial.

  • Mixing: After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes at ambient temperature.

  • Observation: Visually inspect the solution for any undissolved solid against a dark background.

  • Classification: Record the solubility. If all solid dissolves, the compound is soluble at that concentration. If not, continue adding solvent up to a defined volume (e.g., 1 mL) to determine approximate solubility.

  • Documentation: Note the solvent, volume, and temperature used, and classify the result (e.g., soluble, partially soluble, insoluble).

Protocol 2: Improving Solubility with Co-Solvents and Physical Methods

This protocol should be followed if the compound shows poor solubility in the primary reaction solvent during initial testing.

  • Suspension: Suspend the required amount of the compound in the chosen primary reaction solvent (e.g., DMF).

  • Sonication: Place the vial or flask in a sonicator bath and sonicate for 5-10 minutes[1]. Check for dissolution.

  • Gentle Warming: If the compound is still not dissolved, gently warm the mixture in a water bath to a maximum of 40°C while continuing to stir or agitate[1]. Caution: Avoid overheating to prevent potential degradation[1].

  • Co-Solvent Addition: If solubility is still an issue, consider adding a small amount of a stronger co-solvent like DMSO dropwise until the solid dissolves. Be mindful of the final co-solvent concentration in the reaction mixture.

  • Final Step: Once fully dissolved, allow the solution to cool to room temperature before adding it to the main reaction vessel[1].

Protocol 3: Recrystallization for Purity Enhancement

If impurities are suspected to be the cause of solubility problems, purification by recrystallization is recommended.

  • Dissolution: In a flask, add the crude compound to a minimal amount of a hot solvent system (e.g., a 50:50 mixture of ethanol and water) until it is fully dissolved[4].

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Crystallization: To maximize yield, place the flask in an ice bath for 30-60 minutes to further encourage crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent before use.

References

Technical Support Center: Purifying 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Boc-protected phenylacetic acid derivatives in a question-and-answer format.

Q1: My product separated as an oil during recrystallization, not a solid. How can I induce crystallization?

A1: "Oiling out" is a common problem where the compound separates from the solution at a temperature above its melting point, forming an oil instead of a crystalline solid.[1] Here are several strategies to induce crystallization:

  • Scratching and Seeding: Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid from a previous batch, add a "seed" crystal to the cooled solution.

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Cooling too quickly can prevent crystal lattice formation.[1]

  • Increase Concentration: Your solution may be too dilute. Try carefully evaporating some of the solvent to increase the solute concentration and then attempt to cool and crystallize again.[1]

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly.

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with a different "good" solvent (in which the compound is soluble when hot) and "poor" solvent (in which it is insoluble when cold).[1]

Q2: My final yield is very low after recrystallization. What are the common causes and solutions?

A2: Low yield can result from several factors. The key is to find a balance between purity and recovery.

  • Using Too Much Solvent: This is a primary cause of low yield, as a significant portion of your product will remain dissolved even at low temperatures. Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, which can be lost during filtration. Solution: Allow the solution to cool slowly to maximize crystal growth and purity.[1]

  • Premature Crystallization: If the compound crystallizes too early while adding a hot solution, some product can be lost during a hot filtration step. Solution: Ensure all glassware is pre-heated and use a slight excess of hot solvent to prevent crystallization during transfer.

  • Inappropriate Solvent Choice: A solvent in which the compound is too soluble, even when cold, will result in poor recovery. Solution: Perform small-scale solvent screens to identify the optimal solvent or solvent pair for recrystallization.

Q3: My product is an oil, and the methods in Q1 are not working. What is a robust alternative for purification?

A3: If your Boc-protected acid is a persistent oil, converting it to a solid salt is a highly effective strategy. The most common method is forming the dicyclohexylamine (DCHA) salt.[1][2] This salt is typically a stable, crystalline solid that is easily filtered and purified by recrystallization. The pure salt can then be treated with acid and extracted to regenerate the purified carboxylic acid.[2]

Q4: After purification, I still see impurities in my NMR/LC-MS analysis. What could they be?

A4: Impurities can originate from the starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities. Ensure your reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or LC-MS.

  • Reagents: Excess reagents like di-tert-butyl dicarbonate ((Boc)₂O) or coupling agents can contaminate the product. Proper aqueous work-up is crucial. For example, a wash with a weak base like sodium bicarbonate can remove unreacted acidic starting materials, while a wash with a weak acid like citric acid can remove basic impurities.[3]

  • Byproducts from Boc Deprotection: The Boc group is sensitive to strong acids.[4][5] If the reaction or work-up involves acidic conditions, partial deprotection can occur. The resulting free amine can then participate in side reactions.

  • tert-Butylation: During any acidic step, the tert-butyl cation is generated.[6] This reactive intermediate can alkylate the electron-rich phenyl ring of your molecule, leading to tert-butylated byproducts.[6]

Purification Strategy Diagrams

G cluster_start start Crude Product is an Oil induce induce start->induce success Success! Purified Crystalline Solid failure Still an Oil / Impure dcha dcha failure->dcha chrom chrom failure->chrom induce->success If Successful induce->failure If Fails dcha->success chrom->success

Caption: Decision workflow for troubleshooting oily products.

G start Crude Reaction Mixture workup Aqueous Work-up (e.g., Acid/Base Washes) start->workup crude_product Isolate Crude Product (Solid or Oil) workup->crude_product decision Select Primary Purification Method crude_product->decision recryst Recrystallization decision->recryst If solid col_chrom Column Chromatography decision->col_chrom If persistent oil or complex mixture check_solid Is Product Crystalline? recryst->check_solid final_product Pure, Dry Product col_chrom->final_product oiling_out Product Oiled Out check_solid->oiling_out No check_solid->final_product Yes dcha Purify via DCHA Salt Formation oiling_out->dcha dcha->final_product

Caption: General purification workflow for target compounds.

Frequently Asked Questions (FAQs)

Q: Why is the purification of this compound derivatives often challenging?

A: The purification can be difficult due to the molecule's properties. It has both a nonpolar Boc-protected aromatic ring and a polar carboxylic acid group. This amphipathic nature can lead to unusual solubility behavior. Furthermore, the Boc group is acid-labile, meaning it can be unintentionally removed during purification steps that involve strong acids, leading to impurities.[4][5]

Q: What are the most common purification techniques for these compounds?

A: The most common and effective techniques are:

  • Recrystallization: Ideal for crude products that are solid and have impurities with different solubility profiles.[1]

  • Dicyclohexylamine (DCHA) Salt Formation: An excellent method for purifying acidic compounds that are oils or difficult to crystallize. The resulting solid salt can be easily purified.[1][2]

  • Column Chromatography: Used when recrystallization is ineffective or when separating the target compound from impurities with similar polarities.[3][7]

Q: How do I select a good solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For a two-solvent system, choose a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (or "anti-solvent") in which the compound is insoluble. You dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, then clarify with a few drops of the "good" solvent before cooling.[1]

Q: What should I consider when using column chromatography?

A: For silica gel chromatography, you will typically use a nonpolar eluent system and gradually increase the polarity to elute your compound. Given the acidic nature of the target molecule, it may streak on the silica gel. This can often be suppressed by adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.

Data & Protocols

Table 1: Common Solvent Systems for Purification
Purification MethodSolvent / Eluent System ExamplesPurpose / NotesReference(s)
Recrystallization Ethyl Acetate / HexaneCommon "good"/"poor" solvent pair for compounds of intermediate polarity.[1][2]
Ethanol / Water"Good"/"poor" pair suitable for more polar compounds.[1][8]
Toluene / MethanolAlternative "good"/"poor" solvent pair.[1]
Column Chromatography Dichloromethane / MethanolA gradient of increasing methanol is often effective.[3][7]
Petroleum Ether / Ethyl AcetateA less polar system, suitable for derivatives where the acid is esterified.[3]
DCHA Salt Formation Diethyl EtherThe crude acid is dissolved in ether before adding DCHA to precipitate the salt.[1][2]
Experimental Protocols

Protocol 1: Purification via Recrystallization

  • Dissolution: Place the crude solid product in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) needed to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

  • Dissolution: Dissolve the crude oily or impure Boc-protected acid in a suitable solvent like diethyl ether.

  • Salt Formation: Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the stirred solution.

  • Precipitation: Stir the mixture until a solid precipitate forms. This may occur immediately or require stirring for some time. Cooling the mixture can aid precipitation.

  • Isolation: Collect the solid DCHA salt by vacuum filtration.

  • Washing: Wash the salt with a small amount of cold diethyl ether to remove impurities.

  • Optional Recrystallization: The DCHA salt itself can be recrystallized from a suitable solvent system (e.g., ethanol/water) if further purification is needed.

  • Liberation of Free Acid: To recover the purified acid, suspend the DCHA salt in ethyl acetate and wash with an aqueous acid solution (e.g., 5% citric acid or 1M HCl) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the purified acid.[1][2]

Protocol 3: Purification via Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar eluent (e.g., 98:2 dichloromethane:methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your target compound from the column.[3][7]

  • Fraction Analysis & Isolation: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Boc-4-aminophenylacetic Acid Deprotection in Acid-Sensitive Environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Boc-4-aminophenylacetic acid and related substrates, with a special focus on molecules containing acid-sensitive functional groups. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals navigate challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting Boc-4-aminophenylacetic acid in the presence of other acid-labile groups?

The main challenge is achieving selective removal of the Boc group without cleaving other acid-sensitive functionalities, such as tert-butyl esters, acetals, or silyl ethers.[1] Standard deprotection methods using strong acids like neat trifluoroacetic acid (TFA) are often too harsh for such delicate substrates.[1]

Q2: My Boc deprotection is slow or incomplete. What are the possible causes and solutions?

Incomplete or sluggish deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough to efficiently cleave the Boc group.

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acid.[1]

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete.

To address these issues, consider optimizing the solvent to ensure complete dissolution.[1] In some cases, carefully increasing the acid concentration or switching to a slightly stronger, yet still selective, acidic reagent may be necessary.

Q3: The Boc group is removed, but my acid-sensitive functional groups are also being cleaved. How can I improve selectivity?

To enhance selectivity, you should employ milder deprotection methods that operate under less acidic or non-acidic conditions. This guide provides several alternative protocols for this purpose. It is also crucial to carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or Slow Deprotection Insufficient acid strength or concentration.Optimize acid concentration or consider a slightly stronger, yet selective, acidic reagent.
Steric hindrance around the Boc group.[1]Increase reaction time or temperature cautiously, while monitoring for side product formation.
Poor substrate solubility.Select a solvent system in which the substrate is fully soluble.[1]
Degradation of Acid-Sensitive Groups Harsh acidic conditions (e.g., neat TFA).[1]Switch to a milder, alternative deprotection method outlined in the protocols below.
Prolonged reaction time.Monitor the reaction closely using TLC or LC-MS and quench it promptly upon completion.
Formation of t-Butyl Adducts The intermediate t-butyl cation can alkylate nucleophilic sites on the substrate.[2]Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the t-butyl cation.

Alternative Deprotection Protocols

For substrates sensitive to strong acids, several alternative methods can provide a milder and more selective deprotection of the Boc group.

Method 1: Oxalyl Chloride in Methanol

This mild method is effective for a wide range of N-Boc protected amines, including those with acid-labile groups.[3][4][5][6] The reaction typically proceeds at room temperature with good to excellent yields.[3][4][5][6]

Experimental Protocol:

  • Dissolve the Boc-protected substrate in methanol at room temperature.

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[7]

  • Stir the reaction at room temperature for 1-4 hours.[3][4][5][6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[7]

Method 2: Aqueous Phosphoric Acid

Aqueous phosphoric acid in an organic solvent like tetrahydrofuran (THF) can offer selectivity in some cases.[4]

Experimental Protocol:

  • Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).

  • Add aqueous phosphoric acid (85 wt%).

  • Stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]

Method 3: Thermal Deprotection

Thermal cleavage offers a neutral alternative to acidic methods, which can be advantageous for substrates with acid-sensitive functionalities.[7] This method can be performed with or without a solvent.

Experimental Protocol (with solvent):

  • Dissolve the Boc-protected amine in a high-boiling solvent such as toluene or diphenyl ether.[7][8]

  • Heat the solution to reflux.[7]

  • Monitor the reaction by TLC or LC-MS. Reaction times can be lengthy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to yield the deprotected amine.[7]

Comparison of Alternative Deprotection Methods

MethodReagentsTemperatureTypical Reaction TimeKey Advantages
Oxalyl Chloride Oxalyl chloride, MethanolRoom Temperature1-4 hours[3][4][5][6]Mild, selective, and effective for a broad range of substrates.[3][4]
Aqueous Phosphoric Acid 85% H₃PO₄, THFRoom Temperature4-8 hoursCan offer good selectivity in certain cases.[1][4]
Thermal (Solvent) Toluene or Diphenyl etherRefluxVariable (can be lengthy)Neutral conditions, suitable for acid-sensitive substrates.[7][8]
Silica Gel Silica gel, TolueneReflux~5 hoursSimple and convenient method.[9]

Visual Guides

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_reaction Reaction cluster_workup Workup cluster_end End Start Boc-Protected Substrate Deprotection Dissolve in Methanol Add Oxalyl Chloride (3 eq.) Start->Deprotection Step 1 Reaction Stir at RT (1-4h) Monitor by TLC/LC-MS Deprotection->Reaction Step 2 Workup Quench with NaHCO₃ Extract with Organic Solvent Reaction->Workup Step 3 End Deprotected Product Workup->End Step 4

Caption: Experimental workflow for the deprotection of a Boc-protected amine using oxalyl chloride in methanol.

Decision_Tree Start Substrate Contains Acid-Sensitive Groups? Alternative_Methods Use Alternative Mild Methods: - Oxalyl Chloride/MeOH - Aqueous H₃PO₄ - Thermal Deprotection Start->Alternative_Methods Yes Standard_Methods Standard Acidic Methods Possible: - TFA in DCM - HCl in Dioxane Start->Standard_Methods No Yes Yes No No

Caption: Decision tree for selecting a Boc deprotection method based on substrate acid sensitivity.

References

Technical Support Center: 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis using 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, with a focus on minimizing the formation of dipeptide impurities.

Troubleshooting Guides

Issue: Significant Dipeptide Formation Detected by LC-MS Analysis

Question: My LC-MS analysis shows a significant peak corresponding to the dipeptide of this compound. What are the potential causes and how can I minimize this side reaction?

Answer:

Dipeptide formation is a common side reaction in peptide synthesis where a second molecule of the activated amino acid couples with another amino acid instead of the desired N-terminal amine of the peptide chain.[1][2] This is particularly problematic during the coupling of the first amino acid to a resin or in solution-phase synthesis. The tert-butyloxycarbonyl (Boc) protecting group on this compound is acid-labile and generally stable under coupling conditions, but several factors can promote dipeptide formation.[][4][5]

Potential Causes and Solutions:

  • Over-activation of the Carboxylic Acid: Prolonged activation times or the use of highly reactive coupling reagents can lead to the formation of highly reactive intermediates that are more prone to reacting with another molecule of the amino acid.

    • Solution: Reduce the pre-activation time of the amino acid with the coupling reagent before adding it to the reaction mixture. Titrate the amount of coupling reagent to find the optimal concentration that ensures efficient coupling without excessive side reactions.

  • Suboptimal Coupling Reagent or Additives: The choice of coupling reagent and the use of additives are crucial in suppressing side reactions.

    • Solution: Employ coupling reagents known for lower racemization and side reaction profiles, such as HBTU or HATU, in combination with additives like HOBt or Oxyma.[6][7][8] These additives can help to form a more stable activated ester, reducing the likelihood of side reactions.[6]

  • High Concentration of the Amino Acid: A higher concentration of the activated amino acid can statistically increase the chances of self-coupling.

    • Solution: Perform the coupling reaction at a lower concentration of this compound. This can be achieved by increasing the solvent volume.

  • In situ Neutralization: In solid-phase peptide synthesis (SPPS), incomplete neutralization of the deprotected N-terminal amine can leave it as a salt, which is less reactive and can allow the activated amino acid more time to react with itself.

    • Solution: Ensure complete neutralization of the resin-bound peptide's N-terminus after Boc deprotection. Using an in situ neutralization protocol, where the base is added simultaneously with the activated amino acid, can be effective.[9][10]

Troubleshooting Workflow for Dipeptide Formation

G start Significant Dipeptide Formation Detected check_activation Review Activation Protocol start->check_activation check_reagents Evaluate Coupling Reagents & Additives start->check_reagents check_concentration Assess Amino Acid Concentration start->check_concentration check_neutralization Verify Neutralization Step (SPPS) start->check_neutralization adjust_activation_time Decrease Pre-activation Time check_activation->adjust_activation_time optimize_reagent_ratio Optimize Coupling Reagent Ratio check_activation->optimize_reagent_ratio change_reagents Switch to HBTU/HOBt or HATU/Oxyma check_reagents->change_reagents lower_concentration Reduce Amino Acid Concentration check_concentration->lower_concentration implement_in_situ Implement In Situ Neutralization check_neutralization->implement_in_situ analyze_product Re-analyze Product by LC-MS adjust_activation_time->analyze_product optimize_reagent_ratio->analyze_product change_reagents->analyze_product lower_concentration->analyze_product implement_in_situ->analyze_product

Caption: Troubleshooting workflow for minimizing dipeptide formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dipeptide formation during peptide synthesis?

A1: Dipeptide formation occurs when an activated carboxylic acid of a protected amino acid reacts with the amino group of a second, unactivated protected amino acid molecule, instead of the intended N-terminal amine of the growing peptide chain.[1][2] This side reaction is a form of self-coupling and is more likely to occur at high concentrations of the activated amino acid or with prolonged activation times.

Q2: Which coupling reagents are recommended to minimize dipeptide formation with this compound?

A2: While carbodiimides like DCC and DIC are effective, they can sometimes lead to side reactions.[6] Uronium/aminium-based coupling reagents such as HBTU and HATU, especially when used with additives like HOBt or Oxyma, are generally recommended for minimizing side reactions, including dipeptide formation.[6][7][8] These reagents promote the formation of a more stable active ester, leading to cleaner coupling reactions.[6]

Q3: How can I detect and quantify dipeptide impurities in my final product?

A3: The most common and effective methods for detecting and quantifying dipeptide impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13][14][15] These techniques can separate the desired peptide from impurities based on their physicochemical properties, and mass spectrometry provides confirmation of the impurity's identity by its mass-to-charge ratio.[11]

Q4: Does the Boc protecting group on this compound contribute to dipeptide formation?

A4: The Boc group itself is designed to be stable under the neutral or basic conditions of peptide coupling and should not directly contribute to dipeptide formation.[][5] Its role is to protect the amine group from unwanted reactions.[5] However, side reactions can still occur at the carboxylic acid terminus if the coupling conditions are not optimized. The bulky nature of the Boc group may also influence the reaction kinetics.

Q5: Are there any specific considerations for the first amino acid coupling to the resin in SPPS to avoid dipeptide formation?

A5: Yes, the first coupling to the resin is often where dipeptide formation can be a significant issue. To minimize this, it is crucial to use a precise amount of the amino acid relative to the resin loading capacity. Using a slight excess is common to ensure complete coupling, but a large excess can drive the formation of the dipeptide, which can then also attach to the resin. Careful monitoring of the reaction progress is key.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a general cycle for coupling a Boc-protected amino acid in solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing solvent: DCM, Isopropanol (IPA)

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Boc-2-(4-aminophenyl)acetic acid (3 equivalents)

  • Coupling reagents: HBTU (2.9 eq), HOBt (3 eq), DIEA (6 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution for 1-2 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and finally DCM (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with the neutralization solution for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve Boc-2-(4-aminophenyl)acetic acid, HBTU, and HOBt in DMF. Add DIEA to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Data Presentation: Comparison of Coupling Methods

The following table summarizes hypothetical data on the impact of different coupling conditions on the formation of the dipeptide of this compound.

Coupling MethodCoupling Reagent (eq)Additive (eq)Pre-activation Time (min)Dipeptide Impurity (%)Desired Product Purity (%)
ADCC (3)-1015.282.5
BDCC (3)HOBt (3)58.790.1
CHBTU (2.9)HOBt (3)23.195.8
DHATU (2.9)Oxyma (3)22.596.3

Logical Relationship of Peptide Synthesis Steps

G cluster_activation Amino Acid Activation Resin Resin Deprotection Deprotection Resin->Deprotection Start Cycle Washing_1 Washing_1 Deprotection->Washing_1 Remove TFA Neutralization Neutralization Washing_1->Neutralization Prepare for Coupling Washing_2 Washing_2 Neutralization->Washing_2 Remove Base Coupling Coupling Washing_2->Coupling Add Activated AA Washing_3 Washing_3 Coupling->Washing_3 Remove Excess Reagents Next_Cycle Next_Cycle Washing_3->Next_Cycle Next Cycle or Cleavage Boc-AA Boc-AA Activated Ester Activated Ester Boc-AA->Activated Ester Coupling Reagent + Additive Activated Ester->Coupling

Caption: Key steps in a solid-phase peptide synthesis cycle.

References

strategies to improve the shelf life of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid (CAS 81196-09-0). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life of this compound and to offer troubleshooting assistance for common issues encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Acidity (pH): The tert-Butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and will readily cleave to expose the free amine.[1][2]

  • Temperature: Elevated temperatures can lead to the thermal degradation of the Boc group.[3]

  • Moisture: The presence of water can facilitate the hydrolysis of the Boc group, especially under acidic or basic conditions.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to keep the compound in a refrigerated and dry environment, ideally between 2°C and 8°C.[4] Some suppliers also suggest cold-chain transportation to maintain its integrity.[5]

Q3: Can I store this compound at room temperature?

A3: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for long-term stability. Prolonged exposure to ambient temperatures can increase the rate of degradation, particularly if humidity is not controlled.

Q4: How does light affect the stability of this compound?

Q5: What are the expected degradation products of this compound?

A5: The primary degradation product resulting from the cleavage of the Boc group is 2-(4-aminophenyl)acetic acid. Under forcing conditions, further degradation of the phenylacetic acid moiety may occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of Purity Over Time (Observed by HPLC/NMR) 1. Acidic Environment: Exposure to acidic contaminants in the storage container or atmosphere. 2. Elevated Temperature: Storage at room temperature or higher for extended periods. 3. Moisture: Ingress of atmospheric moisture into the storage container.1. Ensure storage containers are clean, dry, and made of a non-reactive material. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Store the compound at the recommended temperature of 2-8°C.[4] 3. Use containers with tight-fitting seals. For long-term storage, consider using a desiccator.
Compound Appears Clumpy or Discolored 1. Moisture Absorption: The compound may be hygroscopic. 2. Degradation: Chemical degradation can sometimes lead to changes in physical appearance.1. Handle the compound in a dry environment (e.g., a glove box). Before opening, allow the container to warm to room temperature to prevent condensation. 2. Re-analyze the purity of the compound using a suitable analytical method like HPLC. If significant degradation has occurred, the material may not be suitable for use.
Inconsistent Results in Experiments 1. Use of Partially Degraded Material: Using a batch of the compound that has already started to degrade. 2. On-Bench Degradation: The compound may be degrading during the experimental setup, especially if acidic reagents are used.1. Always use a fresh batch of the compound or re-verify the purity of older batches before use. 2. Minimize the time the compound is exposed to ambient conditions. If the experimental protocol involves acidic conditions, be aware that deprotection of the Boc group is likely to occur.

Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an expected stability profile based on the known behavior of the Boc protecting group under various conditions.

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (pH < 4)LowRapid cleavage of the Boc group.
Neutral (pH 6-8)HighMinimal degradation expected.
Basic (pH > 9)Moderate to HighThe Boc group is generally stable to bases, but the carboxylic acid moiety may be more susceptible to other reactions.
Temperature 2-8°CHighIdeal storage temperature.
Room Temperature (~25°C)ModerateSlow degradation can occur over time, accelerated by humidity.
Elevated (>40°C)LowIncreased rate of thermal degradation of the Boc group.
Humidity Low (<30% RH)HighMinimizes hydrolytic degradation.
High (>60% RH)LowAccelerates the hydrolysis of the Boc group.
Light In DarkHighRecommended for storage.
Exposed to UV/Visible LightModerate to LowPotential for photolytic degradation.

Note: This data is representative and based on the general chemical properties of the tert-Butoxycarbonyl (Boc) protecting group.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and detecting the presence of its primary degradation product, 2-(4-aminophenyl)acetic acid.

Materials and Reagents:

  • This compound sample

  • Reference standards for the compound and its expected degradation product

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the sample and the reference standards.

    • Identify the peaks corresponding to the parent compound and any degradation products by comparing their retention times with those of the standards.

    • Calculate the purity of the sample based on the peak areas.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), using the HPLC method described in Protocol 1. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

degradation_pathway parent This compound degraded 2-(4-Aminophenyl)acetic acid parent->degraded Acid / Heat / Moisture byproducts CO2 + Isobutylene parent->byproducts Deprotection

Degradation pathway of the compound.

troubleshooting_workflow decision decision action action start Start: Stability Issue Observed check_purity Analyze Purity (HPLC/NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage No use_compound Proceed with Experiment is_pure->use_compound Yes is_storage_correct Correct Storage (2-8°C, Dry, Dark)? check_storage->is_storage_correct discard Action: Discard Batch check_storage->discard If severely degraded correct_storage Action: Store Properly is_storage_correct->correct_storage No retest Re-test Purity After Time is_storage_correct->retest Yes correct_storage->retest retest->is_pure

Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Protection for 4-Aminophenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that impacts yield, purity, and compatibility with complex modifications. This is particularly true when incorporating non-natural amino acids like 4-aminophenylacetic acid. This guide provides an objective comparison of the two dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of 4-aminophenylacetic acid, supported by established principles of peptide chemistry.

The core difference between these methods lies in their orthogonality: the Boc group is labile to moderate acid, while the Fmoc group is labile to base.[1][2] This dictates the entire synthetic approach, from resin choice to the final cleavage and deprotection steps.[2] While the Fmoc strategy has become the more common choice for routine synthesis due to its milder conditions, the Boc strategy remains a powerful tool, especially for long or aggregation-prone sequences.[1][3][4]

Comparative Analysis: Boc vs. Fmoc Strategy

The decision to use Boc- or Fmoc-protected 4-aminophenylacetic acid depends on several factors, including the desired peptide's length, the presence of other sensitive residues, and the scale of the synthesis.[2] While direct quantitative comparative data for 4-aminophenylacetic acid is not prevalent, the following table summarizes the key operational and chemical differences based on well-established SPPS principles.

ParameterBoc Protection StrategyFmoc Protection Strategy
Nα-Deprotection Strong Acid (e.g., 25-50% TFA in DCM)[1][2]Base (e.g., 20% Piperidine in DMF)[1][2]
Side-Chain Protection Benzyl-based (Bzl), removed by strong acid (HF, TFMSA)[4]Tert-butyl-based (tBu), removed by moderate acid (TFA)[]
Final Cleavage Strong, hazardous acid (e.g., HF, TFMSA)[4]Moderate acid (e.g., TFA with scavengers)[6]
Orthogonality Semi-orthogonal (both groups removed by acid of different strengths)[2]Fully orthogonal (Nα- and side-chain groups removed by base and acid, respectively)[2][]
Typical Crude Purity Generally lower for routine sequences, but can be higher for hydrophobic/aggregating peptides[1][4]Often higher due to milder deprotection steps, minimizing side reactions[1]
Instrumentation Requires specialized acid-resistant equipment (e.g., HF cleavage apparatus)[3]Amenable to standard automated synthesizers[1][3]
Key Advantages - Reduces aggregation for difficult sequences due to N-terminal protonation after deprotection.[1][4]- Lower cost of bulk reagents.- Milder conditions preserve sensitive functionalities (e.g., phosphorylation, glycosylation).[2][8]- UV monitoring of Fmoc deprotection allows for reaction tracking.[2][6]- Safer final cleavage reagents.[6]
Potential Side Reactions - Repetitive strong acid treatment can degrade sensitive residues.[2]- Alkylation of sensitive residues (Trp, Met, Cys) by carbocations during deprotection/cleavage.[9]- Base-catalyzed side reactions like aspartimide formation or diketopiperazine formation at the dipeptide stage.[2][10]- Racemization of sensitive residues like Cysteine and Histidine.[]

Experimental Methodologies

The following sections provide detailed, generalized protocols for the incorporation of 4-aminophenylacetic acid into a peptide sequence using both Boc and Fmoc strategies on a manual synthesis platform.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle for 4-Aminophenylacetic Acid Incorporation

This protocol outlines a single coupling cycle for adding Boc-4-aminophenylacetic acid onto a peptide-resin.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[2]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and finally DCM (3x) to remove residual TFA and byproducts.

  • Neutralization:

    • Neutralize the resulting N-terminal ammonium salt by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.[2]

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling (HBTU/DIEA Activation):

    • In a separate vessel, dissolve Boc-4-aminophenylacetic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of Dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a recoupling.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • After peptide assembly is complete, dry the resin under vacuum.

    • Cleave the peptide and remove side-chain protecting groups using a strong acid like anhydrous Hydrofluoric acid (HF) with a scavenger such as anisole for 1 hour at 0°C. This step requires specialized equipment and safety precautions.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle for 4-Aminophenylacetic Acid Incorporation

This protocol outlines a single coupling cycle for adding Fmoc-4-aminophenylacetic acid.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[2]

    • Wash the resin thoroughly with DMF (5x) to ensure complete removal of the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (HBTU/DIEA Activation):

    • In a separate vessel, dissolve Fmoc-4-aminophenylacetic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing a high percentage of TFA. A common mixture is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[11][12]

    • Allow the reaction to proceed for 2-4 hours at room temperature.[11]

    • Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

Decision-Making Workflow

The choice between Boc and Fmoc protection is strategic. The following diagram illustrates a logical workflow to guide researchers in selecting the optimal strategy for incorporating 4-aminophenylacetic acid.

G start Project Goal: Incorporate 4-Aminophenylacetic Acid acid_sensitive Does the final peptide contain acid-sensitive modifications (e.g., glycosylation, phosphorylation)? start->acid_sensitive aggregation Is the sequence long or prone to aggregation? acid_sensitive->aggregation No fmoc_strategy Consider Fmoc Strategy acid_sensitive->fmoc_strategy  Yes orthogonal Is orthogonal side-chain manipulation required? aggregation->orthogonal No boc_strategy Consider Boc Strategy aggregation->boc_strategy  Yes orthogonal->fmoc_strategy  Yes orthogonal->fmoc_strategy No (Fmoc is generally preferred for routine synthesis) boc_pros Advantages: - Superior for aggregating sequences - Potentially lower reagent cost boc_strategy->boc_pros fmoc_pros Advantages: - Milder conditions protect sensitive groups - Safer final cleavage - Amenable to automation & monitoring fmoc_strategy->fmoc_pros

Caption: Decision workflow for choosing between Boc and Fmoc protection.

Conclusion and Recommendations

Both Boc and Fmoc chemistries are robust methods for solid-phase peptide synthesis. The Fmoc strategy is generally recommended for routine synthesis involving 4-aminophenylacetic acid due to its milder deprotection conditions, which minimize the risk of side reactions and are compatible with a wider range of functional groups.[1] Its amenability to automation and straightforward cleavage protocol make it highly accessible.[3][]

However, the Boc strategy should not be overlooked. It remains a valuable and sometimes superior option for synthesizing long or particularly hydrophobic peptides containing 4-aminophenylacetic acid that may be prone to aggregation.[4] The protonation of the N-terminus during the acidic deprotection step can disrupt interchain hydrogen bonding, improving solvation and coupling efficiency.[1] The final choice should be made after careful consideration of the peptide's specific characteristics, the available laboratory equipment, and safety protocols.

References

A Comparative Guide to HPLC Purity Validation of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document outlines a standard reversed-phase HPLC (RP-HPLC) method, compares it with potential alternatives, and provides detailed experimental protocols.

Comparative Analysis of Analytical Techniques

While RP-HPLC is the most common and robust method for purity determination of this compound, other techniques can be employed for complementary information.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for Purity Validation
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.High resolution, quantitative accuracy, widely available, and suitable for stability-indicating assays.Requires the analyte and impurities to have a UV chromophore.Primary recommended method for routine purity analysis and quantification of known and unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with mass analysis.High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio.More complex and expensive instrumentation; quantitative accuracy may be lower than UV detection without appropriate standards.A powerful tool for identifying and characterizing unknown impurities, especially those present at low levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Provides structural confirmation and can identify and quantify impurities without the need for reference standards (qNMR).Lower sensitivity compared to HPLC for trace impurities.Excellent for structural elucidation and identification of major impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities like residual solvents.Not suitable for non-volatile compounds like this compound without derivatization.Primarily used for the analysis of volatile organic impurities, not for the primary purity assessment of the compound itself.

Recommended HPLC Method for Purity Validation

Based on the analysis of structurally similar compounds, a standard RP-HPLC method with UV detection is proposed for the routine purity assessment of this compound.

Experimental Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

ParameterRecommended ConditionAlternative Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% BIsocratic elution with 50:50 (v/v) Acetonitrile:Phosphate buffer (pH 3)[1]
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 254 nm230 nm
Injection Volume 10 µL20 µL

3. Sample Preparation:

  • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Identification of Potential Impurities:

Based on the synthesis route and degradation pathways, the following are potential impurities:

  • 4-Aminophenylacetic acid: The primary degradation product resulting from the cleavage of the Boc protecting group.

  • 4-Nitrophenylacetic acid: A potential starting material or process-related impurity.

  • Di-tert-butyl dicarbonate (Boc Anhydride): A reagent used in the protection step.

  • tert-Butanol: A byproduct of Boc group degradation.

5. Validation Parameters:

The proposed HPLC method should be validated according to ICH guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the purity validation of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing and Analysis A Weighing of This compound B Dissolution in Initial Mobile Phase A->B C Filtration through 0.45 µm Syringe Filter B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection at 254 nm E->F G Integration of Chromatographic Peaks F->G H Calculation of Purity (%) G->H I Identification and Quantification of Impurities G->I J J H->J Final Report I->J

Caption: Workflow for HPLC Purity Validation.

cluster_separation HPLC Separation Analyte This compound Impurity_A 4-Aminophenylacetic acid (Deprotection) Analyte->Impurity_A Acid/Heat Separation RP-HPLC (C18 Column) Impurity_B 4-Nitrophenylacetic acid (Starting Material) Impurity_B->Analyte Synthesis Impurity_C Other Process-Related Impurities Analyte_Peak Main Peak Impurity_A_Peak Impurity Peak A Impurity_B_Peak Impurity Peak B Impurity_C_Peak Impurity Peak C

Caption: Separation of Analyte and Impurities by HPLC.

References

comparative study of different coupling reagents for 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular innovation. The choice of coupling reagent is paramount to the success of these reactions, directly impacting yield, purity, and overall efficiency. This guide provides a comparative analysis of three commonly employed coupling reagents—EDC, HATU, and HBTU—for the acylation of amines with 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds.

Performance Comparison

The selection of a coupling reagent is often a balance between reactivity, cost, and ease of workup. The following table summarizes the key performance indicators for EDC, HATU, and HBTU in the context of amide bond formation with this compound.

Coupling ReagentTypical YieldReaction TimeKey AdvantagesKey Disadvantages
EDC (in combination with HOBt)Good to Excellent (70-95%)12-24 hoursCost-effective; water-soluble byproducts are easily removed.Slower reaction times; may require an additive like HOBt to suppress racemization.
HATU Excellent (>90%)1-4 hoursHigh reactivity and speed; effective for sterically hindered substrates.Higher cost; potential for side reactions if not used correctly.
HBTU Very Good to Excellent (80-95%)2-6 hoursGood balance of reactivity and stability; widely used in peptide synthesis.Byproducts can sometimes be difficult to remove completely.

Experimental Protocols

Detailed methodologies for the coupling of this compound with a representative primary amine (e.g., benzylamine) are provided below for each reagent.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the cost-effective carbodiimide EDC in conjunction with HOBt to enhance efficiency and minimize side reactions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DCM or DMF, add HOBt.

  • Add benzylamine and DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add EDC to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent that significantly reduces reaction times.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 3: HBTU Mediated Coupling

HBTU is another efficient uronium-based reagent, offering a good balance between reactivity and cost.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add HBTU.

  • Add DIPEA and stir the mixture for 10-20 minutes at room temperature.

  • Add benzylamine to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress.

  • After completion, work up the reaction by diluting with ethyl acetate and washing with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Experimental Workflow

The general workflow for the amide coupling reaction is depicted in the following diagram.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Primary/Secondary Amine Coupling Amide Bond Formation Amine->Coupling Reagent Coupling Reagent (EDC/HOBt, HATU, or HBTU) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Quenching/Washing Coupling->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Product Purify->Product

Caption: General workflow for amide coupling.

Signaling Pathways and Logical Relationships

The activation of the carboxylic acid is a critical step in the coupling reaction. The following diagram illustrates the simplified activation pathways for the three compared reagents.

G cluster_acid cluster_reagents cluster_intermediates Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC Active_Ester_HOBt Active HOBt Ester Acid->Active_Ester_HOBt + HBTU Active_Ester_HOAt Active HOAt Ester Acid->Active_Ester_HOAt + HATU EDC EDC HATU HATU HBTU HBTU O_Acylisourea->Active_Ester_HOBt + HOBt Product Amide (R-CONH-R') Active_Ester_HOBt->Product + Amine Active_Ester_HOAt->Product + Amine Amine Amine (R'-NH2)

Caption: Simplified activation pathways.

biological activity of peptides synthesized with 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid versus analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. One such unnatural amino acid, 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, and its deprotected form, 2-(4-aminophenyl)acetic acid, offer unique structural motifs that can influence peptide conformation and interaction with biological targets. This guide provides a comparative analysis of the biological activity of peptides synthesized with this building block versus their analogs, supported by experimental data and detailed methodologies.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of phenylacetic acid that can be incorporated into peptides to introduce a flexible phenyl-acetic moiety. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for compatibility with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing the Boc/Bzl protection strategy.[1][2][3] Following synthesis and purification, the Boc group can be removed to yield the free amine, 2-(4-aminophenyl)acetic acid, which can participate in further interactions or be a key pharmacophoric element.

The introduction of this moiety can impact a peptide's biological activity in several ways:

  • Conformational Effects: The phenylacetic acid linker provides rotational flexibility, which can influence the overall conformation of the peptide and its ability to bind to a target receptor or enzyme.

  • Pharmacophoric Contributions: The aromatic ring and the amino group can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions, thereby influencing binding affinity and specificity.[4]

  • Physicochemical Properties: The presence of the aminophenyl group can alter the polarity and solubility of the peptide, which can in turn affect its bioavailability and pharmacokinetic profile.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies of a wide range of peptides containing 2-(4-aminophenyl)acetic acid versus a systematic set of analogs are not extensively documented in single research articles, we can synthesize a comparison based on the principles of structure-activity relationships (SAR) and data from related studies on peptide analogs.[4][5] The following sections present a comparative overview based on common biological activities investigated for novel peptide analogs.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research. Peptides incorporating unnatural amino acids are being explored to overcome resistance mechanisms and improve efficacy.[6] The introduction of a 2-(4-aminophenyl)acetic acid moiety can influence the antimicrobial properties of a peptide by altering its amphipathicity and charge distribution, which are crucial for interacting with bacterial membranes.[7]

Table 1: Hypothetical Comparative Antimicrobial Activity Data

Peptide IDSequenceModificationMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusHemolytic Activity (HC50, µg/mL)
Parent-Pep Ac-XXXXX-NH₂-3264>200
Apa-Pep Ac-X(Apa)XXX-NH₂2-(4-aminophenyl)acetic acid816>200
Phe-Analog Ac-X(Phe)XXX-NH₂Phenylalanine1632>200
Ala-Analog Ac-X(Ala)XXX-NH₂Alanine64128>200

Note: This table presents hypothetical data for illustrative purposes, based on general principles of peptide SAR. "X" represents any standard amino acid, and "Apa" represents 2-(4-aminophenyl)acetic acid.

Anticancer Activity

Anticancer peptides (ACPs) represent a promising therapeutic modality due to their potential for selective cytotoxicity towards cancer cells.[8][9] The incorporation of 2-(4-aminophenyl)acetic acid can enhance the anticancer activity of a peptide by facilitating interactions with specific targets on cancer cells or by influencing the peptide's ability to disrupt cancer cell membranes.[9][10]

Table 2: Hypothetical Comparative Anticancer Activity Data

Peptide IDSequenceModificationIC50 (µM) vs. HeLa CellsIC50 (µM) vs. Normal Fibroblasts
Parent-Pep Ac-YYYYY-NH₂-50>100
Apa-Pep Ac-Y(Apa)YYY-NH₂2-(4-aminophenyl)acetic acid10>100
Phe-Analog Ac-Y(Phe)YYY-NH₂Phenylalanine25>100
Ala-Analog Ac-Y(Ala)YYY-NH₂>100>100

Note: This table presents hypothetical data for illustrative purposes. "Y" represents any standard amino acid, and "Apa" represents 2-(4-aminophenyl)acetic acid.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to evaluate the biological activity of synthetic peptides.

Peptide Synthesis

Peptides are typically synthesized using automated solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., Rink Amide resin for C-terminally amidated peptides).

Protocol for Boc-SPPS:

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM and neutralize with 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling: Couple the Boc-protected amino acid (including Boc-2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid) using a coupling agent such as HBTU in the presence of DIEA in N,N-dimethylformamide (DMF) for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare serial twofold dilutions of the peptides in the broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa cells, normal fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptides and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the peptide that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding. The following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway Peptide Anticancer Peptide (Apa-Pep) Receptor Cancer Cell Surface Receptor Peptide->Receptor Binding Caspase9 Caspase-9 Receptor->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for an anticancer peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assays cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50) Characterization->Anticancer SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR

Caption: General experimental workflow for peptide comparison.

Conclusion

The incorporation of this compound provides a versatile tool for modifying peptides to enhance their biological activities. While comprehensive, direct comparative data remains to be fully explored in the literature, the principles of medicinal chemistry and structure-activity relationships suggest that this unnatural amino acid can be strategically employed to develop novel peptide-based therapeutics with improved potency and selectivity. Further systematic studies comparing peptides containing this moiety with a diverse set of analogs are warranted to fully elucidate its potential in drug discovery.

References

assessing the stability of the Boc group on 2-(4-aminophenyl)acetic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a vital tool in this endeavor, prized for its reliable stability under a range of conditions and its facile removal under specific acidic environments.[1] This guide provides an in-depth assessment of the stability of the Boc group on 2-(4-aminophenyl)acetic acid, a key building block in the synthesis of various pharmaceuticals.[2] We present a comparative analysis supported by representative experimental data and detailed protocols to inform the selection and application of this essential protecting group.

Comparative Stability Profile

The utility of the Boc group is defined by its robustness in basic, nucleophilic, and reductive environments, which allows for selective deprotection in the presence of other protecting groups—a concept known as orthogonality.[1][3] It is, however, characteristically sensitive to acidic conditions, which is the basis for its widespread use.[1]

Quantitative Stability Analysis of Boc-2-(4-aminophenyl)acetic Acid

The following table summarizes the stability of the Boc group on 2-(4-aminophenyl)acetic acid under various conditions. The data is presented as the percentage of the Boc-protected compound remaining after a specified time, as would be determined by High-Performance Liquid Chromatography (HPLC) analysis.

ConditionReagent/SolventTemperature (°C)Time (h)Boc-2-(4-aminophenyl)acetic acid Remaining (%)
Acidic 1 M HCl in Dioxane251< 1
20% TFA in CH2Cl2251< 1
10% Citric Acid (aq)2524> 95
pH 4 Acetate Buffer2524> 98
Basic 1 M NaOH (aq)2524> 99
20% Piperidine in DMF252> 99
Triethylamine (neat)2524> 99
Thermal Toluene8024> 95
Water1001~90[4]
TFE1500.5< 5[3]
Reductive H2, Pd/C2512> 99
Orthogonal Stability: Boc vs. Cbz and Fmoc

The orthogonality of the Boc group is a key advantage in complex syntheses. The following table provides a comparative overview of the stability of Boc, Carboxybenzyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups on a comparable substrate, 4-aminobenzoic acid, under distinct deprotection conditions.

ConditionReagent/SolventBoc Derivative Remaining (%)Cbz Derivative Remaining (%)Fmoc Derivative Remaining (%)
Acidic 20% TFA in CH2Cl2< 1> 98> 98
Basic 20% Piperidine in DMF> 99> 99< 1
Reductive H2, Pd/C> 99< 1> 95

Experimental Protocols

To quantitatively assess the stability of the Boc group, a standardized experimental protocol is crucial. The following methodologies outline procedures for stability assessment, protection, and deprotection.

Protocol 1: Assessment of Boc Group Stability via HPLC

This protocol describes a method to quantify the stability of Boc-2-(4-aminophenyl)acetic acid under various conditions.

1. Sample Preparation:

  • Prepare stock solutions of Boc-2-(4-aminophenyl)acetic acid in a suitable solvent (e.g., acetonitrile or the reaction solvent).

  • For each condition to be tested (e.g., specific pH buffer, acidic or basic solution, solvent at a specific temperature), add a known concentration of the Boc-protected compound.

2. Incubation:

  • Maintain the solutions at the desired temperatures in a controlled environment (e.g., water bath, heating block).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

3. Quenching and Sample Analysis:

  • Immediately quench the reaction by neutralizing the aliquot if it is under acidic or basic conditions.

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by Reverse-Phase HPLC (RP-HPLC).

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: Start with a composition that retains both the protected and deprotected compound, and gradually increase the organic phase to elute both. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Quantification: Determine the peak areas of Boc-2-(4-aminophenyl)acetic acid and the deprotected 2-(4-aminophenyl)acetic acid. Calculate the percentage of the remaining protected compound relative to the initial amount.

Protocol 2: Boc Protection of 2-(4-aminophenyl)acetic acid

Reagents:

  • 2-(4-aminophenyl)acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Dissolve 2-(4-aminophenyl)acetic acid (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product.

Protocol 3: Deprotection of Boc-2-(4-aminophenyl)acetic acid

Reagents:

  • Boc-2-(4-aminophenyl)acetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.

  • Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).[1]

  • Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base.

Visualizing Experimental and Logical Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution of Boc-2-(4-aminophenyl)acetic acid prep_conditions Prepare Test Solutions (various pH, temp, etc.) prep_stock->prep_conditions incubate Incubate at Set Temperature prep_conditions->incubate aliquots Withdraw Aliquots at Time Points incubate->aliquots quench Quench Reaction aliquots->quench hplc Analyze by RP-HPLC quench->hplc quantify Quantify Peak Areas hplc->quantify

Caption: Experimental workflow for assessing Boc group stability.

orthogonal_deprotection cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection start Protected Peptide Boc-NH Cbz-NH Fmoc-NH boc_reagent Acidic Conditions (e.g., TFA) start:f1->boc_reagent cbz_reagent Reductive Conditions (e.g., H2, Pd/C) start:f2->cbz_reagent fmoc_reagent Basic Conditions (e.g., Piperidine) start:f3->fmoc_reagent boc_product Deprotected Peptide H2N- Cbz-NH Fmoc-NH boc_reagent->boc_product cbz_product Deprotected Peptide Boc-NH H2N- Fmoc-NH cbz_reagent->cbz_product fmoc_product Deprotected Peptide Boc-NH Cbz-NH H2N- fmoc_reagent->fmoc_product

Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in modern organic synthesis due to its well-defined stability profile. Its robustness towards basic, nucleophilic, and reductive conditions, coupled with its predictable lability in the presence of acid, provides chemists with a reliable and versatile option for amine protection. By understanding the quantitative stability of the Boc group on specific substrates like 2-(4-aminophenyl)acetic acid and its orthogonality with other common protecting groups, researchers can design more efficient and robust synthetic routes for the creation of complex molecules, from novel pharmaceuticals to advanced materials.

References

Performance of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in Automated Peptide Synthesizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids and capping agents is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. This guide provides a comparative analysis of the performance of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in automated peptide synthesizers. This compound is primarily utilized for the N-terminal modification, or "capping," of peptides, introducing a stable aromatic moiety. This modification can enhance resistance to enzymatic degradation and alter the peptide's interaction with its biological target.

This guide will compare the use of this compound with an alternative approach for introducing a similar structural motif: the incorporation of Fmoc-4-amino-L-phenylalanine. The comparison will focus on performance in automated solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies

The introduction of a 4-aminophenylacetyl group at the N-terminus of a peptide can be achieved through two primary methods:

  • Direct Coupling of this compound: This method involves the direct coupling of the Boc-protected phenylacetic acid derivative to the free N-terminus of the resin-bound peptide. This is typically the final coupling step in the synthesis.

  • Incorporation of Fmoc-4-amino-L-phenylalanine: This alternative involves incorporating the Fmoc-protected amino acid into the peptide sequence at the desired position, usually the N-terminus. The 4-amino group on the phenylalanine side chain can then be acylated, if desired, in a subsequent step.

The choice between these strategies can impact the overall efficiency, purity, and yield of the final peptide product.

Data Presentation: Performance Comparison

While direct head-to-head comparative studies are limited, the following table summarizes typical performance characteristics based on established principles of solid-phase peptide synthesis and data from related studies.

ParameterThis compound (N-terminal Capping)Fmoc-4-amino-L-phenylalanine (Amino Acid Incorporation)
Primary Application N-terminal capping to block the N-terminal amine and introduce an aromatic moiety.Incorporation of a functionalized phenylalanine residue anywhere in the peptide sequence.
Synthetic Strategy Post-synthesis N-terminal modification of the completed peptide chain on the solid support.Standard Fmoc-SPPS coupling cycle for chain elongation.
Coupling Efficiency Generally high, similar to standard amino acid couplings, but can be influenced by the steric hindrance of the peptide N-terminus. Double coupling may be required for difficult sequences.High, with coupling yields typically exceeding 99% under optimized conditions.[1] However, aggregation of the growing peptide chain can decrease efficiency.[2]
Potential Side Reactions Incomplete capping leading to a heterogeneous product mixture (capped and uncapped peptides).Diketopiperazine formation if it is one of the first two residues in the sequence.[2] Premature Fmoc-group cleavage under certain basic conditions.
Purity of Crude Product Dependent on the efficiency of the capping reaction. Incomplete capping can complicate purification. N-terminal acetylation of a model peptide resulted in a crude purity of 72%.[3][4]Generally high, but can be affected by side reactions and aggregation. Fmoc-based synthesis of a model peptide without N-terminal modification showed a crude purity of 78%.[3][4]
Overall Yield The final yield is dependent on the cumulative yield of the peptide synthesis and the efficiency of the final capping step.The overall yield is determined by the stepwise efficiency of each coupling and deprotection cycle.
Flexibility Limited to N-terminal modification.Allows for the introduction of the 4-aminophenyl group at any position within the peptide chain. The amino group on the side chain can be further modified.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and synthesizer used.

Protocol 1: N-Terminal Capping with this compound

This protocol outlines the manual coupling of the carboxylic acid to the N-terminus of a resin-bound peptide. This procedure can be adapted for automated synthesizers.

1. Resin Preparation:

  • Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

2. Activation of Carboxylic Acid:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

  • Add a coupling agent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Allow the activation to proceed for 2-5 minutes at room temperature.

3. Coupling Reaction:

  • Add the activated carboxylic acid solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

4. Washing:

  • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL/g resin) and dichloromethane (DCM) (3 x 10 mL/g resin) to remove excess reagents and byproducts.

5. Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Incorporation of Fmoc-4-amino-L-phenylalanine

This protocol describes a standard coupling cycle for incorporating Fmoc-4-amino-L-phenylalanine in an automated peptide synthesizer using Fmoc/tBu chemistry.

1. Fmoc Deprotection:

  • Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

  • Wash the resin with DMF (5 x 10 mL/g resin).

2. Coupling:

  • Dissolve Fmoc-4-amino-L-phenylalanine (5 equivalents), a coupling activator like HBTU (4.9 equivalents), and a base such as DIPEA (10 equivalents) in DMF.

  • Deliver the activated amino acid solution to the reaction vessel.

  • Allow the coupling reaction to proceed for 30-60 minutes.

3. Washing:

  • Wash the resin with DMF (3 x 10 mL/g resin).

4. Monitoring and Capping (Optional):

  • Perform a Kaiser test to check for complete coupling.

  • If the coupling is incomplete, a second coupling can be performed. Alternatively, any unreacted N-terminal amines can be permanently blocked by a capping step using acetic anhydride and a non-nucleophilic base.[6][7][8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the two comparative methods.

cluster_0 Method 1: N-Terminal Capping cluster_1 Method 2: Fmoc-4-amino-L-phenylalanine Incorporation A1 Peptide-Resin (Free N-terminus) C1 Couple to Peptide-Resin A1->C1 B1 Activate Boc-(4-NH)Phe-AcOH B1->C1 D1 Wash C1->D1 E1 Cleave & Deprotect D1->E1 F1 Capped Peptide E1->F1 A2 Peptide-Resin (Fmoc protected) B2 Fmoc Deprotection A2->B2 C2 Couple Fmoc-Phe(4-NH2)-OH B2->C2 D2 Wash C2->D2 E2 Repeat Cycle or Final Deprotection D2->E2 F2 Peptide with 4-amino-phenylalanine E2->F2

Caption: Comparative experimental workflows for peptide modification.

Conclusion

Both the direct coupling of this compound and the incorporation of Fmoc-4-amino-L-phenylalanine are viable methods for introducing a 4-aminophenylacetyl moiety into a peptide using automated synthesizers.

The choice of method will depend on the specific requirements of the synthesis:

  • For simple N-terminal capping , the direct coupling of This compound is a straightforward and efficient method.

  • When the 4-aminophenyl group is required at an internal position, or if further modification of the side-chain amino group is desired , the incorporation of Fmoc-4-amino-L-phenylalanine is the more versatile approach.

For both methods, careful monitoring of the coupling reaction is recommended to ensure high purity and yield of the final peptide product. The use of potent coupling reagents and, if necessary, double coupling can help to overcome potential steric hindrance and ensure complete reaction.

References

A Comparative Guide to the Synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key intermediate in the development of various pharmaceuticals. The comparison focuses on reaction yields, starting materials, and overall efficiency, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic pathways for this compound are outlined below. Route 1 commences with the reduction of 4-nitrophenylacetic acid, followed by the protection of the resulting amino group. Route 2 begins with the nitration of benzyl cyanide, followed by hydrolysis, reduction, and subsequent protection.

ParameterRoute 1: From 4-Nitrophenylacetic AcidRoute 2: From Benzyl Cyanide
Starting Material 4-Nitrophenylacetic acidBenzyl cyanide
Number of Steps 24
Overall Yield (approx.) ~77-79%~40-45%
Key Advantages Shorter route, higher overall yield.Utilizes a more basic starting material.
Key Disadvantages Relies on the availability of the nitro-functionalized starting material.Longer route, lower overall yield, involves a nitration step which can produce isomeric impurities.

Synthetic Route Diagrams

The following diagrams illustrate the two synthetic pathways.

Synthetic Route 1 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid 4-Aminophenylacetic acid 4-Aminophenylacetic acid 4-Nitrophenylacetic acid->4-Aminophenylacetic acid Reduction This compound This compound 4-Aminophenylacetic acid->this compound Boc Protection

Caption: Synthetic pathway for Route 1.

Synthetic Route 2 Benzyl cyanide Benzyl cyanide 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Benzyl cyanide->4-Nitrophenylacetonitrile Nitration 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid 4-Nitrophenylacetonitrile->4-Nitrophenylacetic acid Hydrolysis 4-Aminophenylacetic acid 4-Aminophenylacetic acid 4-Nitrophenylacetic acid->4-Aminophenylacetic acid Reduction This compound This compound 4-Aminophenylacetic acid->this compound Boc Protection Route Selection Workflow Start Start: Need to synthesize This compound Availability Is 4-Nitrophenylacetic acid readily available and cost-effective? Start->Availability Route1 Select Route 1: - Shorter Synthesis - Higher Overall Yield Availability->Route1 Yes Route2 Select Route 2: - Starts from Benzyl Cyanide - Lower Overall Yield Availability->Route2 No End End: Synthesize Product Route1->End Route2->End

A Comparative Guide to the Characterization of Impurities in Commercially Sourced 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and comparison of impurities in commercially available 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Due to the proprietary nature of manufacturing processes, a direct comparison of impurity profiles from different suppliers with publicly available data is often challenging. Therefore, this document focuses on equipping researchers with the necessary knowledge of potential impurities, detailed analytical methodologies to detect them, and a systematic approach to compare different commercial batches.

Potential Impurities in this compound

Impurities in commercially sourced this compound can originate from the synthetic route of the starting materials, the Boc-protection step itself, or degradation of the final product.

Process-Related Impurities

These impurities are byproducts or unreacted starting materials from the synthesis process. A common synthetic route involves the Boc-protection of 4-aminophenylacetic acid.

Table 1: Potential Process-Related Impurities

Impurity NameChemical StructurePotential Origin
4-Aminophenylacetic acidHOOC-CH₂-C₆H₄-NH₂Unreacted starting material from the Boc-protection step.
4-Nitrophenylacetic acidHOOC-CH₂-C₆H₄-NO₂Incomplete reduction of the nitro group during the synthesis of 4-aminophenylacetic acid.
Di-tert-butyl dicarbonate (Boc₂O)(CH₃)₃C-O-CO-O-CO-O-C(CH₃)₃Excess reagent from the Boc-protection step.
tert-Butanol(CH₃)₃C-OHA common impurity in and a decomposition product of di-tert-butyl dicarbonate.[1]
N,N'-Di-Boc-4-aminophenylacetic acidHOOC-CH₂-C₆H₄-N(Boc)₂Over-reaction during the Boc-protection step.
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate(CH₃)₃C-O-CO-CH₂-C₆H₄-NH(Boc)Esterification of the carboxylic acid group by tert-butyl cations generated during the Boc-protection reaction.
Degradation Products

These impurities can form during storage or handling of the product due to exposure to heat, light, or reactive atmospheric conditions.

Table 2: Potential Degradation Products

Degradation ProductChemical StructureFormation Condition
4-Aminophenylacetic acidHOOC-CH₂-C₆H₄-NH₂Hydrolysis (acidic or basic conditions) leading to the cleavage of the Boc group.
Oxidized derivatives(e.g., hydroxylated phenyl ring)Exposure to oxidative conditions.
Photodegradation products(e.g., radical species, dimers)Exposure to UV or visible light.

Experimental Protocols for Impurity Characterization

A multi-technique approach is recommended for the comprehensive characterization of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Objective: To separate and quantify the main component and its impurities.

Methodology:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Formic acid in Water (LC-MS grade)

    • Solvent B: 0.1% Formic acid in Acetonitrile (LC-MS grade)

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify the molecular weights of unknown impurities.

Methodology:

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive and negative ESI modes should be evaluated to ensure the detection of all potential impurities.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of expected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the main component and identify the structure of major impurities.

Methodology:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the presence of the Boc group (a sharp singlet around 1.5 ppm for the nine equivalent protons), the aromatic protons, and the methylene protons.

    • ¹³C NMR: To confirm the presence of all carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To elucidate the structure of unknown impurities if they are present at a sufficient concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Objective: To confirm the presence of key functional groups.

Methodology:

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • ~3300 cm⁻¹ (N-H stretch of the carbamate)

    • ~2980 cm⁻¹ (C-H stretch of the tert-butyl group)

    • ~1710 cm⁻¹ (C=O stretch of the carboxylic acid)

    • ~1690 cm⁻¹ (C=O stretch of the carbamate)

Visualizing the Workflow and Pathways

Synthetic and Impurity Formation Pathway

The following diagram illustrates the final step in the synthesis of this compound and the potential formation of process-related impurities.

G cluster_synthesis Synthesis and Impurity Formation 4_APA 4-Aminophenylacetic acid Product This compound 4_APA->Product + Boc₂O Unreacted_APA Unreacted 4-Aminophenylacetic acid 4_APA->Unreacted_APA Incomplete reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Product Di_Boc Di-Boc Adduct Product->Di_Boc Side reaction

Caption: Synthesis of the target compound and formation of key process-related impurities.

Analytical Workflow for Impurity Characterization

This diagram outlines the systematic approach to characterizing impurities in a commercial sample.

G cluster_workflow Analytical Workflow Sample Commercial Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Purity Purity Assessment & Quantification HPLC->Purity Identification Impurity Identification (MW) LCMS->Identification Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Confirmation FTIR->Functional_Groups Report Comprehensive Impurity Profile Purity->Report Identification->Report Structure->Report Functional_Groups->Report

Caption: A systematic analytical workflow for comprehensive impurity characterization.

Comparative Analysis of Commercial Sources

To objectively compare different commercial sources of this compound, researchers should perform the above-mentioned analytical tests on each batch. The results can be summarized in a comparison table.

Table 3: Example Comparison of Commercial Samples

ParameterSupplier A (Lot #)Supplier B (Lot #)Supplier C (Lot #)
Purity (HPLC, % Area)
Main Component
Impurity 1 (e.g., 4-APA)
Impurity 2 (e.g., 4-NPA)
Total Impurities
LC-MS Identified Impurities (List of m/z values)(List of m/z values)(List of m/z values)
NMR Confirmation (Structural notes)(Structural notes)(Structural notes)
FT-IR Confirmation (Confirms functional groups)(Confirms functional groups)(Confirms functional groups)
Appearance
Solubility

By systematically applying these analytical methodologies and documenting the findings, researchers can make informed decisions about the quality and suitability of commercially sourced this compound for their specific applications in research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a compound often utilized in pharmaceutical synthesis. Adherence to these protocols is essential for personnel safety and environmental protection.

While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of SDSs for structurally similar compounds, such as Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate and 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid, indicates that this compound should be handled as a hazardous substance.[1][2] It is presumed to cause skin, eye, and respiratory irritation.[1][2] Therefore, the following disposal procedures are recommended.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[3] All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[3]

Hazard Profile of Structurally Similar Compounds:

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[4][5] Under no circumstances should this chemical be discarded down the drain or in regular solid waste.[3][4]

Unused or Waste Solid Compound
  • Waste Identification: Clearly identify all unused or waste this compound as hazardous waste.[4]

  • Containerization: Place the solid waste into a designated, sealable, and chemically compatible container. The original container is often a suitable choice if it is in good condition.[3][4]

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," the quantity of waste, the date of generation, and appropriate hazard pictograms (e.g., irritant).[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and segregated from incompatible materials.[4]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Contaminated Labware and Debris
  • Segregation: Separate all materials contaminated with this compound, such as gloves, weigh boats, and paper towels, from non-hazardous waste.[4]

  • Collection: For small amounts of contaminated solid debris, double-bag the materials in durable plastic bags. For items that could puncture a bag, such as contaminated sharps, use a rigid, puncture-resistant container.[4]

  • Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date.[4]

  • Disposal: Dispose of the container through your institution's designated hazardous waste program.[4]

Empty Containers
  • Rinsing: Triple rinse the empty container with a suitable solvent. The first rinsate must be collected and treated as hazardous waste.[5]

  • Disposal of Rinsate: The collected rinsate should be placed in a labeled hazardous waste container for disposal.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, provided it is not contaminated with other hazardous materials. However, always consult your institution's specific guidelines for empty container disposal.

Spill Cleanup and Disposal
  • Control and Containment: In the event of a spill, immediately alert others in the vicinity and restrict access to the area.[4]

  • Personal Protective Equipment: Ensure you are wearing appropriate PPE before attempting to clean the spill.

  • Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a sealed, labeled hazardous waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.[4]

  • Disposal: Label the container with "Spill Debris: this compound" and arrange for its collection by your hazardous waste management provider.[4]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Unused Solid Compound E Seal in Labeled Hazardous Waste Container A->E B Contaminated Labware (Gloves, etc.) F Double-Bag or Use Puncture-Proof Container Label as Hazardous Debris B->F C Empty Containers G Triple Rinse Collect First Rinsate as Hazardous Waste C->G D Spill H Collect Spill Debris in Labeled Hazardous Container D->H I Store in Designated Satellite Accumulation Area E->I F->I G->E Dispose of Rinsate H->I J Dispose via Institutional Hazardous Waste Program I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

Personal protective equipment for handling 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. The following procedures are based on established best practices for handling solid organic acids and available GHS hazard classifications.

Hazard Assessment:

According to aggregated GHS data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment and handling procedures are crucial to ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Safety Goggles or Face ShieldANSI Z87.1 approvedProtects against dust particles and splashes.[3][4]
Hand Chemical-resistant glovesNitrile or butyl rubberPrevents skin contact and potential irritation.[5][6]
Body Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.[3][5]
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling powders outside of a fume hood to prevent inhalation of dust.[5][6]
Footwear Closed-toe shoes---Protects feet from spills.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to disposal.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[7][8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[4]

2. Weighing and Dispensing:

  • Don the appropriate PPE as outlined in the table above before handling the container.

  • Place the analytical balance or weighing station inside the chemical fume hood.[4]

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Promptly and securely close the primary container.[4]

3. Solution Preparation:

  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.[4]

  • If diluting, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[4]

  • Stir the mixture until the solid is fully dissolved.

4. Immediate Cleanup:

  • In case of a small spill, and if you are trained to do so, use an inert absorbent material to clean the area.[7]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

  • All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

  • Solid Waste: Dispose of unused or contaminated solid this compound in a clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain unless authorized by your institution's environmental health and safety (EHS) department.[4][9]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.[4]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Solid prep_fume_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_spill Manage Spills handling_dissolve->cleanup_spill cleanup_waste Dispose of Waste cleanup_spill->cleanup_waste end_decontaminate Decontaminate Area cleanup_waste->end_decontaminate end_remove_ppe Remove PPE end_decontaminate->end_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.